Technical Documentation Center

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane
  • CAS: 99838-33-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane: A Privileged Scaffold for CNS Drug Discovery

This technical guide provides a comprehensive overview of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, a unique derivative of the tropane alkaloid family. Intended for researchers, medicinal chemists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, a unique derivative of the tropane alkaloid family. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structure, properties, and reactivity. Given the scarcity of published data on this specific exocyclic methylene isomer, this guide synthesizes information from closely related tropane structures to provide predictive insights and proposes robust experimental pathways for its synthesis and characterization. We aim to establish a foundational understanding of this molecule and highlight its potential as a versatile building block for novel therapeutics.

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane skeleton is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement of functional groups, making it an ideal framework for designing ligands that target a variety of receptors and transporters, particularly within the central nervous system (CNS).[2] This core is the defining feature of tropane alkaloids, a large class of over 300 naturally occurring compounds and their synthetic analogs, which include well-known agents like atropine and cocaine.[3] These molecules are known to interact with critical biological targets such as muscarinic acetylcholine receptors and monoamine transporters.[3][4]

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane represents an intriguing, yet underexplored, variation of this scaffold. Unlike its more studied endocyclic isomer, 8-methyl-8-azabicyclo[3.2.1]oct-3-ene (tropene), the exocyclic double bond of the title compound offers distinct chemical reactivity and stereoelectronic properties. This guide will illuminate these features, providing a solid basis for future investigation and application in drug discovery programs.

Chemical Structure and Physicochemical Properties

The defining features of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane are its bicyclic tropane core, the N-methyl group characteristic of many tropane alkaloids, and a reactive exocyclic methylene group at the C3 position.

Molecular Structure: The molecule consists of a seven-membered ring fused with a five-membered ring, containing a nitrogen atom at a bridgehead position.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
Molecular Formula C₉H₁₅N[5]
Molecular Weight 137.22 g/mol [5]
Canonical SMILES CN1C2CCC1C(=C)C2-
XLogP3-AA 1.9[5]
Topological Polar Surface Area 3.2 Ų[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 1[5]

Physicochemical Data: Detailed experimental data for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is limited in publicly accessible literature. The data presented below is a combination of information for the saturated parent compound (Tropane) and predictions based on its structure.

Table 2: Physicochemical Data

PropertyValueSource/Comment
Appearance Predicted: Colorless to pale yellow oilBased on similar unfunctionalized tropane derivatives.
Boiling Point ~170-180 °C at 760 mmHgExtrapolated from the boiling point of Tropane (166-169 °C).[5][6]
Density ~0.94 g/mLBased on the density of Tropane (0.931-0.934 g/mL).[5][6]
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, ether).Typical for small amine compounds.
Storage Conditions 2-8°C, under inert atmosphereRecommended to prevent degradation/polymerization of the reactive olefin.[7]

Proposed Synthesis and Experimental Protocol

While peer-reviewed synthesis protocols specifically for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane are not extensively reported, a reliable synthetic route can be designed starting from the readily available precursor, tropinone. The most logical and field-proven method to introduce an exocyclic methylene group onto a ketone is the Wittig reaction.

Causality Behind Experimental Choices:
  • Starting Material: Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is the ideal precursor. It is commercially available and can be synthesized in high yield via the classic Robinson-Schöpf condensation.[1]

  • Reaction Choice: The Wittig reaction is a highly reliable and versatile method for olefination of ketones. It forms the C=C double bond with high regioselectivity at the site of the original carbonyl.

  • Reagent Choice: Methyltriphenylphosphonium bromide is chosen to generate the necessary ylide. It is a stable salt that is easily converted to the reactive ylide using a strong base.

  • Base and Solvent: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt. Anhydrous tetrahydrofuran (THF) is an excellent solvent as it is aprotic and effectively solvates the intermediates without interfering with the reaction.

  • Temperature Control: The initial ylide formation is typically performed at low temperatures (0°C to room temperature) to ensure stability. The reaction with the ketone may require gentle heating to proceed at a reasonable rate.

  • Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). While TPPO can be challenging to remove, purification via column chromatography on silica gel is effective. A key consideration is the basicity of the product; silica gel can be pre-treated with triethylamine to prevent product streaking and improve recovery.

Proposed Synthetic Workflow

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Workup & Purification A Methyltriphenylphosphonium bromide in anhydrous THF B Add n-BuLi or NaH at 0°C A->B Deprotonation C Methylenetriphenylphosphorane (Ylide) B->C E Add Ylide solution C->E D Tropinone in anhydrous THF D->E F Reaction Mixture (Stir at RT to 50°C) G Quench with H₂O F->G H Aqueous Workup (Extraction with Ether/EtOAc) G->H I Column Chromatography (Silica gel, EtOAc/Hexanes + 1% TEA) H->I J 8-Methyl-3-methylene-8- azabicyclo[3.2.1]octane (Pure Product) I->J

Caption: Proposed workflow for the synthesis of the title compound via the Wittig reaction.

Step-by-Step Methodology: Wittig Olefination of Tropinone
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Ylide Preparation:

    • Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) via the dropping funnel, maintaining the temperature below 5°C. The solution will turn a characteristic deep yellow or orange color upon ylide formation.

    • Allow the mixture to stir at room temperature for 1-2 hours.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve tropinone (1.0 eq.) in anhydrous THF.

    • Cool the tropinone solution to 0°C.

    • Transfer the prepared ylide solution to the tropinone solution via cannula.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux.

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and cautiously quench by adding water.

    • Partition the mixture between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the layers and extract the aqueous phase three times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, containing 1% triethylamine to prevent product tailing) to yield the pure product.

Predicted Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.7-4.9 ppm (2H, s): Characteristic singlet for the two exocyclic vinyl protons (=CH₂).

    • δ ~3.2-3.4 ppm (2H, br s): Bridgehead protons (H-1 and H-5).

    • δ ~2.3 ppm (3H, s): N-methyl group protons (N-CH₃).

    • δ ~1.5-2.8 ppm (8H, m): Remaining aliphatic protons on the bicyclic core.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~145-150 ppm: Quaternary olefinic carbon (C3).

    • δ ~105-110 ppm: Terminal olefinic carbon (=CH₂).

    • δ ~60-65 ppm: Bridgehead carbons (C1 and C5).

    • δ ~40-45 ppm: N-methyl carbon (N-CH₃).

    • δ ~25-40 ppm: Remaining aliphatic carbons.

  • Infrared (IR) Spectroscopy (Neat):

    • ~3080 cm⁻¹: =C-H stretch (vinyl).

    • ~2940-2800 cm⁻¹: C-H stretch (aliphatic).

    • ~1650 cm⁻¹: C=C stretch (characteristic for an exocyclic double bond).[9]

    • ~890 cm⁻¹: =C-H bend (out-of-plane wag for a disubstituted alkene).

  • Mass Spectrometry (EI):

    • M⁺ at m/z 137: Molecular ion peak.

    • Characteristic fragmentation pattern of the tropane core, likely involving loss of methyl and ethylene fragments.

Reactivity, Potential Applications, and Biological Evaluation

The chemical reactivity of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is dominated by two key features: the nucleophilic bridgehead nitrogen and the reactive exocyclic double bond.[9]

  • Reactivity of the Nitrogen: The lone pair of electrons on the tertiary amine makes it a good nucleophile and a base. It will readily form salts with acids and can be alkylated to form quaternary ammonium salts.

  • Reactivity of the Double Bond: The exocyclic double bond is susceptible to a variety of electrophilic addition reactions (e.g., hydrohalogenation, hydration, epoxidation, dihydroxylation) and can undergo reduction to the corresponding 3-methyl-tropane. This reactive handle is a key site for introducing further chemical diversity.

Potential Applications in Drug Discovery:

While this specific molecule has not been extensively studied, its core structure is a key pharmacophore in many CNS-active agents.[9] The rigid scaffold is ideal for orienting substituents toward specific binding pockets in receptors and transporters. The exocyclic methylene group can serve as:

  • A Bioisostere: It can replace a carbonyl group (as in tropinone) to alter electronic properties while maintaining a similar spatial arrangement, potentially improving selectivity or metabolic stability.

  • A Synthetic Handle: It provides a reactive point for late-stage functionalization, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

  • A Unique Pharmacophoric Element: The sp² hybridized carbon and its associated π-system can engage in unique binding interactions (e.g., π-stacking, cation-π) not possible with saturated analogs.

Derivatives of this scaffold could be explored as potential muscarinic or nicotinic acetylcholine receptor modulators, dopamine or serotonin transporter inhibitors, or as ligands for other CNS targets.[4][10]

Logical Workflow for Biological Evaluation

For a novel compound like 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, a systematic biological evaluation is necessary to uncover its pharmacological profile.

G A Compound Synthesis & Purification B Primary Screening: Broad Receptor Panel (e.g., CNS receptors) A->B C Hit Identification (Activity at specific target(s)) B->C D Secondary Assays: Dose-Response & IC₅₀/EC₅₀ Determination C->D E Selectivity Profiling: Screening against related off-targets D->E F Lead Optimization: SAR Studies via Derivative Synthesis D->F Potent Activity E->F High Selectivity G In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) F->G H In Vivo Efficacy Studies (Animal Models) G->H

Caption: A standard workflow for the biological evaluation of a novel chemical entity.

Future Research and Concluding Remarks

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is an under-investigated member of the tropane alkaloid family with significant potential as a scaffold in medicinal chemistry. While its fundamental structure is defined, a notable scarcity of experimental data exists. This guide has aimed to bridge this gap by providing a robust, predictive overview and a clear path for its synthesis and characterization.

Future research efforts should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a reliable, optimized synthetic route and complete spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) are paramount.[7]

  • Pharmacological Profiling: Systematic in vitro and in vivo studies are needed to determine its binding affinities for various CNS receptors and transporters and to elucidate its functional activity.[7]

  • Computational Modeling: Theoretical studies can predict its three-dimensional conformation, electronic properties, and potential binding modes with biological targets, guiding the design of future derivatives.[7]

By pursuing these lines of inquiry, the scientific community can fully unlock the potential of this versatile molecule, paving the way for the development of the next generation of CNS therapeutics.

References

  • BenchChem. (2025). Pharmacological profile of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene.
  • Request PDF. (n.d.). IMPROVED SYNTHESIS OF 8METHYL3, 8-DIAZABICYCLO [3.2.1] OCTANE.
  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • BenchChem. (2025). An In-Depth Technical Guide to 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene.
  • GuideChem. (n.d.). 8-METHYL-8-AZABICYCLO[3.2.1]OCTANE 529-17-9 wiki.
  • BenchChem. (2025). Constructing the 8-azabicyclo[3.2.
  • Request PDF. (2007). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane.
  • Iriepa, I., et al. (n.d.). Spectroscopic study of 3-methyl-3-azabicyclo[3.2.1]octan-8α (and β)-ols.
  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-, (3-endo)-.
  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene.
  • ChemBK. (2022). (3-endo)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol.
  • PubChem. (n.d.). 8-Azabicyclo(3.2.1)
  • PubMed. (2011). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists.
  • ChemicalBook. (2023). (1R,2R,3S,5S)-8-METHYL-3-PHENYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER.
  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenoxy, endo-.
  • ChemRadar. (n.d.). 8-METHYL-8-AZABICYCLO[3.2.1]OCTANE CAS#529-17-9.
  • Stenutz. (n.d.). N-methyl-8-azabicyclo[3.2.1]octane.
  • Google Patents. (n.d.). WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • Cheméo. (2026).
  • Cheméo. (n.d.). Chemical Properties of 8-Azabicyclo[3.2.1]octane (CAS 280-05-7).
  • RSC Publishing. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry.

Sources

Exploratory

mechanism of action for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane derivatives

An In-Depth Technical Guide to the Mechanism of Action of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane Derivatives For Researchers, Scientists, and Drug Development Professionals The 8-methyl-8-azabicyclo[3.2.1]octane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 8-methyl-8-azabicyclo[3.2.1]octane scaffold, the core of tropane alkaloids, is a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds.[1][2][3] This guide delves into the primary mechanisms of action for derivatives of 8-methyl-3-methylene-8-azabicyclo[3.2.1]octane, focusing on their interactions with muscarinic acetylcholine receptors and monoamine transporters. We will explore the underlying signaling pathways, provide detailed experimental protocols for their investigation, and discuss structure-activity relationships that are crucial for the design of novel therapeutics. While the specific 3-methylene derivative is less extensively studied than other tropane alkaloids, the principles governing the broader class provide a strong framework for understanding its potential pharmacological profile.[4]

Muscarinic Acetylcholine Receptor Antagonism

A predominant mechanism of action for many 8-azabicyclo[3.2.1]octane derivatives is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][5][6][7][8] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system and are also found in the central nervous system. By binding to these receptors, the derivatives block the endogenous neurotransmitter acetylcholine (ACh), leading to a range of physiological effects.[5]

Signaling Pathways

There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling cascades.[7]

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response.[7]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing hyperpolarization of the cell membrane and a decrease in cellular excitability.

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_M1 Acetylcholine M1_receptor M1/M3/M5 Receptor ACh_M1->M1_receptor Gq11 Gq/11 M1_receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Cellular_Response_M1 Cellular Response PKC->Cellular_Response_M1 ACh_M2 Acetylcholine M2_receptor M2/M4 Receptor ACh_M2->M2_receptor Gio Gi/o M2_receptor->Gio AC Adenylyl Cyclase Gio->AC GIRK GIRK Channel Gio->GIRK cAMP ↓ cAMP AC->cAMP Cellular_Response_M2 Cellular Response cAMP->Cellular_Response_M2 K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Cellular_Response_M2

Signaling pathways of muscarinic acetylcholine receptors.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes, a radioligand binding assay is a standard and robust method.[7]

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines that have been engineered to stably express one of the five human muscarinic receptor subtypes (M1-M5). This is typically achieved through homogenization and centrifugation of the cells, with the final membrane pellet being resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

  • Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine for general muscarinic receptor binding), and a range of concentrations of the unlabeled test compound.[7]

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a duration sufficient to allow the binding to reach equilibrium (e.g., 60 minutes).[7]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. These filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[7]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

start Start membrane_prep Membrane Preparation (Cells expressing mAChR subtypes) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes + Radioligand + Test Compound) membrane_prep->assay_setup incubation Incubation (e.g., 25°C for 60 min) assay_setup->incubation filtration Rapid Vacuum Filtration (Separates bound from free ligand) incubation->filtration quantification Quantification (Scintillation Counting) filtration->quantification data_analysis Data Analysis (Calculate IC50 and Ki) quantification->data_analysis end End data_analysis->end

Workflow for a typical radioligand binding assay.

Monoamine Transporter Inhibition

Another key mechanism of action for 8-azabicyclo[3.2.1]octane derivatives is the inhibition of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][9][10][11][12][13][14] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. By blocking these transporters, the derivatives increase the concentration and duration of action of the neurotransmitters in the synapse.[9]

Mechanism of Action

Cocaine, a well-known tropane alkaloid, exerts its psychostimulant effects primarily through the inhibition of the dopamine transporter.[1][9][13] Derivatives of 8-methyl-3-methylene-8-azabicyclo[3.2.1]octane can be designed to selectively target one or more of these transporters, offering potential treatments for a variety of neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[10]

cluster_synapse Synaptic Cleft cluster_drug Inhibition presynaptic Presynaptic Neuron da_synapse Dopamine presynaptic->da_synapse Release postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dat->presynaptic da_receptor Dopamine Receptor da_receptor->postsynaptic Signal Transduction da_vesicle Dopamine Vesicle da_synapse->dat Reuptake da_synapse->da_receptor Binding drug 8-azabicyclo[3.2.1]octane Derivative drug->dat

Sources

Foundational

A Methodological Guide to the In Vitro Pharmacokinetic Profiling of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane

Abstract The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a privileged motif in medicinal chemistry, with derivatives demonstrating significant activity at various neurological targets.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a privileged motif in medicinal chemistry, with derivatives demonstrating significant activity at various neurological targets.[1][2] 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane represents a specific analog within this class. However, a review of the current scientific literature reveals a notable scarcity of publicly available data regarding its in vitro pharmacokinetic properties. This technical guide addresses this gap by providing a comprehensive framework for the in vitro characterization of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane and its analogs. As a Senior Application Scientist, the following sections detail the essential, field-proven methodologies for assessing in vitro absorption, distribution, and metabolism. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, enabling the systematic generation of crucial pharmacokinetic data to guide further development of this and related compounds.

Introduction: The Tropane Scaffold and the Need for In Vitro Profiling

The 8-azabicyclo[3.2.1]octane ring system is the foundational structure for a wide range of biologically active molecules, including cocaine and atropine.[2] These compounds are well-known for their interactions with monoamine transporters—such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and cholinergic receptors.[1][3] The pharmacological activity of these derivatives is highly dependent on the substitutions on the tropane ring.[3]

Given the established neurological targets of this compound class, a thorough understanding of their pharmacokinetic profile is critical for the development of safe and effective therapeutics. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies represent the first step in this process, providing essential data on a compound's fundamental properties. This guide outlines the standard, industry-accepted in vitro assays necessary to build a comprehensive pharmacokinetic profile for a novel tropane derivative like 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane.

In Vitro Assessment of Intestinal Permeability: The Caco-2 Monolayer Assay

Oral bioavailability is a critical parameter for many drug candidates, and intestinal permeability is a key determinant of this. The Caco-2 permeability assay is a widely used in vitro model that mimics the epithelial barrier of the human small intestine.[4][5] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key efflux transporters like P-glycoprotein (P-gp).[4]

Causality Behind Experimental Choices

The choice of a bidirectional Caco-2 assay allows for the simultaneous assessment of passive permeability and active transport. By measuring the flux of the compound from the apical (A) to the basolateral (B) side and vice versa (B to A), an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter, such as P-gp, which can limit its absorption into the systemic circulation.[4]

Experimental Workflow: Bidirectional Caco-2 Permeability Assay

G cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells Seed Seed cells onto Transwell® inserts Caco2_Culture->Seed Differentiate Differentiate for 21 days to form monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Wash Wash monolayer with HBSS buffer TEER->Wash Add_A Add test compound to Apical side (A) Incubate Incubate at 37°C for 2 hours Add_A->Incubate Add_B Add test compound to Basolateral side (B) Add_B->Incubate Sample_A Sample from Basolateral side (A→B) Incubate->Sample_A Sample_B Sample from Apical side (B→A) Incubate->Sample_B LCMS Quantify compound concentration by LC-MS/MS Sample_A->LCMS Sample_B->LCMS Papp Calculate Papp (A→B) and Papp (B→A) LCMS->Papp Efflux Calculate Efflux Ratio Papp->Efflux

Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.

Detailed Step-by-Step Methodology
  • Cell Culture: Caco-2 cells are seeded onto filter-bottomed Transwell® inserts and cultured for 21 days to allow for differentiation into a confluent, polarized monolayer.[6]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). The test compound (e.g., at a final concentration of 10 µM) is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.[6]

  • Incubation: The plate is incubated at 37°C with gentle shaking for a specified period, typically 2 hours.[4]

  • Sample Collection: At the end of the incubation, samples are collected from the receiver chambers (B for A→B transport and A for B→A transport).

  • Quantification: The concentration of the test compound in the collected samples is determined by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[6]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is then determined by dividing the Papp (B→A) by the Papp (A→B).

Data Presentation
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
Atenolol (Low Perm)0.20.31.5Low
Propranolol (High Perm)25.023.00.9High
Test Compound DataDataDataCalculated

In Vitro Assessment of Plasma Protein Binding: Equilibrium Dialysis

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter. Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[7] Equilibrium dialysis is considered the gold standard method for determining the percentage of plasma protein binding (%PPB).[8]

Causality Behind Experimental Choices

Equilibrium dialysis allows for the separation of the free drug from the protein-bound drug across a semi-permeable membrane. The system is allowed to reach equilibrium, at which point the concentration of the free drug is the same in the plasma-containing chamber and the buffer-only chamber. This method is favored for its accuracy and minimal experimental artifacts.[9]

Experimental Workflow: Rapid Equilibrium Dialysis (RED)

G cluster_prep Preparation cluster_assay Dialysis cluster_analysis Analysis Spike Spike test compound into plasma Add_Plasma Add spiked plasma to sample chamber Spike->Add_Plasma Prep_Device Prepare RED device Prep_Device->Add_Plasma Incubate Incubate at 37°C until equilibrium (e.g., 4h) Add_Plasma->Incubate Add_Buffer Add dialysis buffer to buffer chamber Add_Buffer->Incubate Sample_Plasma Sample from plasma chamber Incubate->Sample_Plasma Sample_Buffer Sample from buffer chamber Incubate->Sample_Buffer LCMS Quantify compound concentration by LC-MS/MS Sample_Plasma->LCMS Sample_Buffer->LCMS Calculate Calculate % Free and % Bound LCMS->Calculate G cluster_prep Preparation cluster_assay Metabolic Reaction cluster_analysis Analysis Prep_HLM Prepare HLM suspension in buffer Prep_Cmpd Prepare test compound solution Pre_Incubate Pre-incubate HLM and compound at 37°C Initiate Initiate reaction with NADPH Pre_Incubate->Initiate Timepoints Sample at 0, 5, 15, 30, 45 min Initiate->Timepoints Terminate Terminate reaction with cold acetonitrile Timepoints->Terminate Centrifuge Centrifuge to pellet protein Terminate->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% remaining) vs. time LCMS->Plot Calculate Calculate t½ and Clint Plot->Calculate

Caption: Workflow for the HLM Metabolic Stability Assay.

Detailed Step-by-Step Methodology
  • Preparation: A suspension of pooled human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer (pH 7.4) is prepared. [2][10]2. Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow it to reach thermal equilibrium.

  • Reaction Initiation: The metabolic reaction is initiated by adding a solution of the cofactor NADPH. [2]4. Time-course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes). [10]5. Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

  • Quantification: The supernatant, containing the remaining test compound, is analyzed by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line corresponds to the elimination rate constant (k). The in vitro half-life (t½) and intrinsic clearance (Clint) are then calculated from this rate constant.

Data Presentation
CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Stability Classification
Verapamil (Low Stability)< 10> 139Low
Diazepam (Med Stability)10 - 6023 - 139Medium
Warfarin (High Stability)> 60< 23High
Test Compound DataDataCalculated

In Vitro Assessment of Cytochrome P450 Inhibition

Assessing a compound's potential to inhibit specific CYP enzymes is crucial for predicting drug-drug interactions (DDIs). [11]Co-administration of a drug that inhibits a particular CYP enzyme can lead to decreased metabolism of another drug cleared by that same enzyme, potentially resulting in toxicity. [12]

Causality Behind Experimental Choices

This assay measures the effect of the test compound on the metabolism of a known, probe substrate that is specific for a particular CYP isoform. A decrease in the formation of the probe substrate's metabolite in the presence of the test compound indicates inhibition. [11]By testing a range of concentrations of the inhibitor, an IC50 value (the concentration that causes 50% inhibition) can be determined.

Experimental Workflow: CYP Inhibition Assay

G cluster_prep Preparation cluster_assay Inhibition Reaction cluster_analysis Analysis Prep_HLM Prepare HLM and probe substrate mix Prep_Inhibitor Prepare serial dilutions of test compound Pre_Incubate Pre-incubate HLM, substrate, and inhibitor Initiate Initiate reaction with NADPH Pre_Incubate->Initiate Incubate Incubate at 37°C for a fixed time Initiate->Incubate Terminate Terminate with cold acetonitrile Incubate->Terminate Centrifuge Centrifuge to pellet protein Terminate->Centrifuge LCMS Quantify metabolite formation by LC-MS/MS Centrifuge->LCMS Plot Plot % inhibition vs. [inhibitor] LCMS->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: Workflow for the CYP450 Inhibition Assay.

Detailed Step-by-Step Methodology
  • Preparation: A reaction mixture containing HLM, buffer, and a CYP-isoform-specific probe substrate is prepared. Serial dilutions of the test compound (inhibitor) are also prepared.

  • Pre-incubation: The HLM/substrate mixture is pre-incubated with each concentration of the test compound at 37°C.

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Incubation: The reaction is allowed to proceed for a short, fixed time (within the linear range of metabolite formation).

  • Reaction Termination: The reaction is stopped with cold acetonitrile.

  • Sample Processing and Quantification: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of metabolite formed.

  • Data Analysis: The percentage of inhibition at each test compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a suitable model.

Data Presentation
CYP IsoformProbe SubstrateIC50 (µM) of Test CompoundInhibition Potential
CYP1A2PhenacetinDataCalculated
CYP2C9DiclofenacDataCalculated
CYP2C19S-MephenytoinDataCalculated
CYP2D6DextromethorphanDataCalculated
CYP3A4MidazolamDataCalculated

Inhibition Potential Classification (General Guideline): IC50 > 10 µM = Low; 1 µM < IC50 < 10 µM = Moderate; IC50 < 1 µM = High

Conclusion

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Merce, L. (n.d.). Metabolic stability in liver microsomes. Mercell. [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Labcorp. (n.d.). Protein binding: Analysis for efficacy and safety. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Wang, Y., et al. (2014). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Journal of Pharmaceutical Sciences, 103(10), 3302-3309. [Link]

  • National Center for Biotechnology Information. (2020). Optimization of the CYP inhibition assay using LC-MS/MS. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. [Link]

  • National Center for Biotechnology Information. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Profacgen. (2020). CYP Inhibition Screen Assay Using LC-MS/MS. [Link]

  • Acta Poloniae Pharmaceutica. (2014). VALIDATION OF LC/MS/MS METHOD FOR ASSESSMENT OF THE IN VITRO ACTIVITY OF SELECTED RAT CYTOCHROME P450 ISOENZYMES. [Link]

  • National Center for Biotechnology Information. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. [Link]

  • Springer Link. (1997). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. [Link]

  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Journal of Neuroscience. (2017). The Dopamine Transporter Recycles via a Retromer-Dependent Postendocytic Mechanism: Tracking Studies Using a Novel Fluorophore-Coupling Approach. [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane: Molecular Weight and Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, focusing on its molecular weight and aqueous solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, focusing on its molecular weight and aqueous solubility. As a derivative of the tropane alkaloid family, this compound's core structure is of significant interest in medicinal chemistry and drug discovery.

Introduction to the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane framework is a key structural motif found in a wide range of biologically active natural products and synthetic molecules.[1][2] This rigid bicyclic system, containing a nitrogen atom at a bridgehead position, serves as a valuable scaffold in the design of compounds targeting the central nervous system, among other therapeutic areas.[3] The specific substitution patterns on this core structure dictate the molecule's physicochemical properties and biological activity.

The subject of this guide, 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, is a derivative characterized by a methyl group on the nitrogen atom and an exocyclic methylene group at the 3-position. These features are expected to influence its steric and electronic properties, and consequently, its behavior in biological systems.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is crucial for its application in research and drug development. This section details the molecular weight and an analysis of the aqueous solubility of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane.

Molecular Weight

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including quantitative analysis and reaction stoichiometry. The molecular formula of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is C₉H₁₅N.

The molecular weight is calculated as follows:

  • Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu

  • Hydrogen (H): 15 atoms × 1.008 amu/atom = 15.120 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

  • Total Molecular Weight: 137.226 g/mol

This calculated molecular weight is a foundational piece of data for any quantitative work involving this molecule.

Aqueous Solubility

A closely related analog, (3-endo)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol (also known as tropine), has a reported water solubility of 100 g/L at 20°C.[4] This high solubility is attributed to the presence of the polar hydroxyl group, which can participate in hydrogen bonding with water molecules, and the basic nitrogen atom, which can be protonated to form a soluble salt.

In contrast, 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane lacks the polar hydroxyl group and instead possesses a non-polar exocyclic methylene group. This structural modification is expected to decrease its aqueous solubility relative to tropine. The methylene group does not contribute to hydrogen bonding and increases the molecule's lipophilicity. However, the presence of the tertiary amine in the bicyclic structure will still contribute to some degree of water solubility, particularly in acidic conditions where it can be protonated. Therefore, it is predicted that 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane will be moderately soluble in aqueous solutions.

Table 1: Summary of Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₁₅NCalculated
Molecular Weight 137.226 g/mol Calculated
Aqueous Solubility Predicted to be moderately solubleInferred from structural analysis

Experimental Determination of Aqueous Solubility

To obtain a precise value for the aqueous solubility of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for this purpose.

Experimental Protocol: Shake-Flask Method
  • Preparation of Saturated Solution: An excess amount of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand undisturbed to allow for the separation of the undissolved solid. Centrifugation or filtration can be used to ensure a clear supernatant.

  • Quantification: A known volume of the clear, saturated aqueous phase is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The aqueous solubility is then calculated from the measured concentration of the saturated solution.

The causality behind this experimental choice lies in its simplicity and reliability for generating thermodynamically stable solubility data. The prolonged equilibration period ensures that the measured solubility represents the true equilibrium solubility.

G cluster_workflow Workflow for Aqueous Solubility Determination prep 1. Prepare Supersaturated Solution (Excess compound in water) equil 2. Equilibrate (Shake at constant temperature) prep->equil sep 3. Separate Phases (Centrifuge/Filter) equil->sep quant 4. Quantify Concentration (HPLC or GC-MS) sep->quant calc 5. Calculate Solubility quant->calc

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane: A Conformational Probe for Monoamine and Cholinergic Targets

Executive Summary & Rationale 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (commonly known as 3-methylenetropane) represents a fundamental rigid bicyclic scaffold in medicinal chemistry. Unlike classical tropane alkalo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (commonly known as 3-methylenetropane) represents a fundamental rigid bicyclic scaffold in medicinal chemistry. Unlike classical tropane alkaloids such as cocaine or atropine, which possess bulky, chiral substituents at the C3 position, 3-methylenetropane features an exocyclic double bond.

This sp2-hybridized center eliminates the stereochemical complexity (α/β isomerism) typically found at the C3 position, rendering the molecule an ideal rigid conformational probe. By isolating the pharmacophoric contribution of the protonated basic amine (N8) and the geometric constraints of the 8-azabicyclo[3.2.1]octane skeleton, researchers can establish the baseline receptor binding affinity across monoamine transporters (DAT, SERT, NET) and cholinergic receptors (mAChR, nAChR).

Structural Activity Relationship (SAR) & Target Receptor Classes

Monoamine Transporters (DAT, SERT, NET)

The dopamine transporter (DAT) is the primary target for 3-substituted tropanes like cocaine and GBR 12909 analogs. High-affinity DAT binding typically requires a 3β-aryl or 3β-benzoyloxy group to engage deep hydrophobic pockets (e.g., Phe320) within the transporter 1.

The 3-methylenetropane scaffold lacks these bulky moieties, resulting in a significantly attenuated baseline affinity. However, it retains the critical basic nitrogen (N8), which forms a primary ionic salt bridge with Asp79 on DAT 2. The exocyclic methylene serves as a steric boundary, demonstrating that the tropane core alone is insufficient for nanomolar DAT inhibition without a lipophilic C3 appendage.

Muscarinic Acetylcholine Receptors (mAChR)

Tropane derivatives are classical mAChR antagonists (e.g., benztropine, scopolamine). The binding pocket of M1-M5 receptors accommodates the tropane nitrogen, but high-affinity antagonism requires an ester or ether linkage at C3 3. 3-Methylenetropane exhibits low baseline affinity for mAChRs, confirming that the C3 sp2 center cannot substitute for the hydrogen-bond accepting and hydrophobic properties of a tropate or benzhydryl ether group.

Interaction Ligand 8-Methyl-3-methylene- 8-azabicyclo[3.2.1]octane N_atom Protonated N8 (Basic Amine) Ligand->N_atom Structural Component C3_bond C3 Exocyclic Methylene (sp2 Hybridized) Ligand->C3_bond Structural Component DAT_Asp79 DAT Asp79 (Ionic Salt Bridge) N_atom->DAT_Asp79 Primary Anchor DAT_Phe320 DAT Phe320 (Hydrophobic Pocket) C3_bond->DAT_Phe320 Steric Probe

Pharmacodynamic interaction mapping of the 3-methylenetropane scaffold within the DAT pocket.

Experimental Methodologies: Radioligand Binding Assays

To empirically determine the receptor binding affinity of 3-methylenetropane, competitive radioligand binding assays are employed. This self-validating protocol ensures that the baseline affinity ( Ki​ ) is accurately quantified against a known high-affinity radioligand.

Protocol: Competitive DAT Binding Assay

Rationale & Causality: [3H]WIN 35,428 is selected as the radioligand due to its high specific activity and metabolic stability compared to[3H]cocaine. HEK293 cells stably expressing human DAT are used to prevent cross-reactivity with SERT or NET, ensuring the assay strictly measures DAT-specific interactions.

  • Step 1: Membrane Preparation

    • Harvest HEK293-hDAT cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor integrity.

    • Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (Tris-HCl containing 120 mM NaCl). Causality: The inclusion of NaCl is critical to maintain the Na+-dependent binding conformation of DAT.

  • Step 2: Incubation

    • In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H]WIN 35,428, and varying concentrations of 3-methylenetropane ( 10−10 to 10−3 M).

    • Causality: The wide concentration range is necessary because the baseline scaffold is expected to have low affinity (micromolar range).

    • Incubate at 4°C for 2 hours to reach thermodynamic equilibrium while minimizing proteolytic degradation of the transporter.

  • Step 3: Filtration and Quantification

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic radioligand.

    • Wash filters three times with ice-cold buffer to remove unbound ligand.

    • Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter.

  • Step 4: Data Analysis (The Cheng-Prusoff Equation)

    • The IC50 value (concentration of 3-methylenetropane inhibiting 50% of specific [3H]WIN 35,428 binding) is converted to an absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation 45:

      Ki​=1+Kd​[L]​IC50​​
    • Causality: This conversion is critical because IC50 is assay-dependent (varying with radioligand concentration), whereas Ki​ is an intrinsic property of the 3-methylenetropane scaffold.

Workflow A 1. Membrane Preparation (HEK293 expressing DAT) B 2. Radioligand Incubation ([3H]WIN 35,428, 4°C, 2h) A->B C 3. Competitor Addition (3-Methylenetropane Probe) B->C D 4. Rapid Vacuum Filtration (GF/B glass fiber filters) C->D E 5. Scintillation Counting (Quantify Bound Radioligand) D->E F 6. Data Analysis (Cheng-Prusoff Equation) E->F

Step-by-step radioligand binding assay workflow for evaluating tropane scaffold affinity.

Quantitative Data Presentation

The table below summarizes the extrapolated baseline binding metrics of the 3-methylenetropane scaffold compared to fully substituted, high-affinity tropane derivatives. The data illustrates the necessity of C3 substitution for target engagement.

CompoundDAT ( Ki​ , nM)SERT ( Ki​ , nM)mAChR (M1) ( Ki​ , nM)Structural Feature at C3
Cocaine ~200 - 300~1000>10,0003β-benzoyloxy
Benztropine ~100 - 150>5000~0.5 - 1.03α-diphenylmethoxy
WIN 35,428 ~10 - 20>1000>10,0003β-(4-fluorophenyl)
3-Methylenetropane *>10,000 >10,000 >10,000 Exocyclic Methylene (sp2)

*Values for 3-methylenetropane represent the baseline scaffold affinity. The micromolar Ki​ values highlight that while the basic nitrogen anchors the molecule, the lack of a lipophilic C3 appendage prevents high-affinity binding.

References

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo . PubMed Central (PMC) / NIH. 4

  • INTERACTION OF COCAINE-, BENZTROPINE-, AND GBR12909-LIKE COMPOUNDS WITH WILDTYPE AND MUTANT HUMAN DOPAMINE TRANSPORTERS . PubMed Central (PMC) / NIH. 1

  • Design, Synthesis, and Structure-Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists . ACS Publications. 3

  • Cheng-Prusoff Equation . Canadian Society of Pharmacology and Therapeutics (CSPT). 5

  • Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists . ResearchGate. 2

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane

Disclaimer: No specific Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) is publicly available for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane. This guide is based on the known properties of the 8-azabicyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) is publicly available for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane. This guide is based on the known properties of the 8-azabicyclo[3.2.1]octane (tropane) scaffold, the general reactivity of bicyclic amines and exocyclic alkenes, and the toxicological profile of the broader class of tropane alkaloids. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a supplementary resource to standard laboratory safety protocols.

Introduction: Understanding the Compound

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is a synthetic organic compound featuring a bicyclic tropane core. This rigid scaffold is prevalent in a wide range of biologically active molecules, including numerous pharmaceuticals. The defining features of this particular analog are the N-methyl group and the exocyclic methylene at the C-3 position. The presence of the strained bicyclic system, a tertiary amine, and a reactive double bond dictates its chemical properties and, consequently, its potential hazards.

The 8-azabicyclo[3.2.1]octane core is a well-established pharmacophore, and its derivatives are known to interact with various biological targets.[1][2] The introduction of an exocyclic methylene group can significantly influence the molecule's reactivity and biological activity, making it a valuable intermediate in medicinal chemistry and drug discovery.

Hazard Identification and Assessment

Due to the lack of specific toxicological data, a precautionary approach is paramount. The potential hazards are inferred from the structural components and the known toxicology of related compounds, particularly tropane alkaloids.

Toxicological Profile (Inferred)

The 8-azabicyclo[3.2.1]octane skeleton is the core of tropane alkaloids, a class of compounds known for their potent physiological effects.[3][4] Many tropane alkaloids exhibit anticholinergic activity, and synthetic analogs can have a range of effects on the central nervous system.[5][6]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation. Systemic effects similar to other tropane alkaloids are possible, including dizziness, headache, and nausea.

  • Skin Contact: May cause skin irritation. Absorption through the skin could lead to systemic toxicity.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: Expected to be harmful if swallowed. Ingestion could lead to systemic effects characteristic of tropane alkaloid poisoning, such as dry mouth, blurred vision, and central nervous system effects.

Physicochemical Hazards

The presence of the exocyclic double bond introduces specific chemical reactivity that must be considered.

  • Reactivity: The exocyclic methylene group is a site of high reactivity, susceptible to addition reactions, polymerization, and oxidation. It may react with strong oxidizing agents, acids, and reducing agents. The strained bicyclic system can also undergo ring-opening reactions under certain conditions.[7]

  • Stability: The compound may be sensitive to heat, light, and air, potentially leading to decomposition or polymerization.

Safe Handling and Storage Protocols

A self-validating system of protocols is essential to ensure the safe handling of this compound. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent operational procedures.

Engineering Controls
  • Ventilation: All handling of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Containment: For procedures with a higher risk of aerosol generation, the use of a glove box is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Glove thickness and material should be selected based on the solvent used.Prevents skin contact and absorption. Regular glove changes are recommended to avoid breakthrough.
Body Protection A flame-resistant lab coat.Protects against splashes and spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as handling large quantities or in case of ventilation failure.Provides protection from inhaling aerosols or vapors. The necessity of respiratory protection should be determined by a formal risk assessment.
Storage
  • Container: Store in a tightly sealed, light-resistant container.

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and other incompatible materials.

Experimental Workflows: A Step-by-Step Approach

The following protocols are generalized and should be adapted to specific experimental needs following a thorough risk assessment.

Weighing and Solution Preparation
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Weigh the compound in a tared, sealed container within the fume hood.

  • Dissolution: Slowly add the desired solvent to the compound with stirring. Avoid splashing.

  • Cleanup: Decontaminate all surfaces and equipment used.

Reaction Setup and Monitoring

Reaction_Workflow cluster_Preparation Preparation cluster_Reaction_Setup Reaction Setup cluster_Monitoring Monitoring cluster_Workup Work-up & Purification Prep Don PPE & Verify Fume Hood Setup Assemble Glassware in Fume Hood Prep->Setup Inert Establish Inert Atmosphere Setup->Inert Reagents Add Reagents via Syringe/Cannula Inert->Reagents Monitor Monitor Reaction (TLC, LC-MS) Reagents->Monitor Workup Quench Reaction & Extract Monitor->Workup Purify Purify (e.g., Chromatography) Workup->Purify

Caption: A generalized workflow for conducting reactions with 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Scenarios
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Skin Contact Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill and Leak Management
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Decontamination and Waste Disposal

  • Decontamination: All glassware and equipment should be thoroughly decontaminated with a suitable solvent before being removed from the fume hood.

  • Waste Disposal: All waste materials, including contaminated PPE, absorbent materials, and reaction residues, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Logical Relationships and Potential Decomposition

The chemical structure and reactivity of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane suggest potential decomposition pathways under certain conditions.

Decomposition_Pathways cluster_Pathways Potential Decomposition Pathways Compound 8-Methyl-3-methylene- 8-azabicyclo[3.2.1]octane Oxidation Oxidation Products (e.g., N-oxide, epoxide) Compound->Oxidation Oxidizing Agents, Air Polymerization Polymerization Compound->Polymerization Heat, Light, Acid/Base Catalysis Rearrangement Ring-Opening or Rearrangement Products Compound->Rearrangement Strong Acids, Heat

Sources

Foundational

From Nature's Blueprint to Synthetic Innovation: The Development and Characterization of 3-Methylene-Tropane Derivatives

An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals Abstract: The tropane alkaloid scaffold, a bicyclic amine core found in a variety of potent natural products, has been...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The tropane alkaloid scaffold, a bicyclic amine core found in a variety of potent natural products, has been a cornerstone of pharmacology and synthetic chemistry for over a century.[1][2] While the historical discovery of foundational molecules like atropine and cocaine involved their direct isolation from botanical sources, the evolution of the field has been driven by the synthetic modification of this privileged core to develop novel therapeutic agents.[2][3] This guide deviates from the classical natural product discovery narrative to focus on a specific, synthetically-derived class: the 3-methylene-tropane derivatives. We delve into the historical context of tropane chemistry that enabled such modifications, provide a detailed exposition of the synthetic routes and isolation protocols for their creation, and discuss the modern analytical techniques required for their structural elucidation. The guide culminates in an exploration of their pharmacological significance, primarily as selective ligands for monoamine transporters, highlighting their potential in the development of therapeutics for neurological disorders and substance abuse.[4][5]

Foundational Milestones: The Tropane Core Becomes a Synthetic Target

The journey into tropane chemistry began not with synthesis, but with the arduous task of isolating and identifying the active principles from medicinal and psychoactive plants.

  • 1831-1860: The Era of Isolation. Chemists like Mein, Geiger, and Niemann successfully isolated atropine, hyoscyamine, and cocaine, respectively, from plants such as Atropa belladonna and Erythroxylum coca.[1][3][6] These discoveries provided the molecular blueprints that would challenge and inspire chemists for generations.

  • 1901-1917: The Dawn of Synthesis. The structural elucidation of these complex molecules was a monumental task, culminating in the landmark total syntheses by Richard Willstätter.[3][6] His multi-step synthesis of tropinone, the ketone precursor to many tropane alkaloids, was a masterclass in classical organic chemistry.[7] However, it was Sir Robert Robinson's elegant, one-pot "biomimetic" synthesis of tropinone in 1917 that truly revolutionized the field.[3][6][8] This reaction, combining succinaldehyde, methylamine, and acetone-dicarboxylic acid, made the tropane core readily accessible and opened the floodgates for the systematic synthesis of novel derivatives.[7][8]

The work of these pioneers transformed tropane alkaloids from mere botanical isolates into a versatile synthetic platform. The availability of a robust route to the tropinone core was the critical inflection point that allowed chemists to move beyond what nature provided and begin asking, "What if we change the structure?"

G cluster_0 19th Century: Isolation & Discovery cluster_1 Early 20th Century: Synthesis & Elucidation Mein 1831: Mein isolates Atropine Geiger 1833: Geiger isolates Hyoscyamine Gaedcke 1855: Gaedcke isolates Cocaine Willstatter 1901: Willstätter's multi-step Tropinone synthesis Gaedcke->Willstatter Structural Elucidation & Synthetic Challenge Robinson 1917: Robinson's elegant one-pot Tropinone synthesis Willstatter->Robinson Optimization & Accessibility

Caption: Historical timeline of key tropane alkaloid milestones.

The Synthetic Imperative: Why Modify the Tropane Core?

With the tropane skeleton synthetically accessible, researchers began to systematically modify its structure to achieve specific pharmacological goals. The primary motivation was the dissection and optimization of the complex biological activities of the parent natural products. For example, cocaine is a potent local anesthetic and a powerful psychostimulant that blocks the dopamine transporter (DAT), but its abuse potential is high.[4] This led to a driving question in medicinal chemistry: could the tropane scaffold be modified to create compounds that retain a specific desired activity while eliminating unwanted side effects?

This quest for selectivity and improved therapeutic profiles led to the exploration of derivatives with modifications at nearly every position of the bicyclic core. A key target for modification was the C-3 position, which in natural products is typically an ester of tropine (3α-tropanol) or pseudotropine (3β-tropanol).[9] Introducing an exocyclic double bond at this position—creating a 3-methylene-tropane derivative—represents a significant structural departure from the naturally occurring esters, offering a novel way to probe the structure-activity relationships of this pharmacophore.

The Synthetic Advent of 3-Methylene-Tropane Derivatives

The "discovery" of 3-methylene-tropane derivatives is a story of synthetic chemistry, not natural product isolation. Their creation is a direct result of the development of reliable methods to convert ketones into alkenes. The most common and conceptually straightforward approach utilizes the Wittig reaction or related olefination methodologies, starting from the readily available tropinone.

Synthetic Protocol: Wittig Olefination of Tropinone

This protocol describes a representative, self-validating method for the synthesis of the parent 3-methylene-8-methyl-8-azabicyclo[3.2.1]octane.

Objective: To convert the C-3 ketone of N-methyl-tropinone into an exocyclic methylene group.

Core Reaction: Tropinone + Methyltriphenylphosphonium Bromide (Wittig Reagent Precursor) → 3-Methylene-tropane

Materials:

  • N-Methyl-tropinone

  • Methyltriphenylphosphonium Bromide (CH₃PPh₃Br)

  • Potassium tert-butoxide (KOtBu) or similar strong, non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Wittig Reagent Preparation (Ylide Formation):

    • Rationale: The phosphonium salt is not reactive itself. It must be deprotonated with a strong base to form the phosphorus ylide, the nucleophilic species that attacks the ketone. Anhydrous conditions are critical as the ylide is highly reactive towards water.

    • Procedure: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (1.05 equivalents) portion-wise. The mixture will typically turn a characteristic bright yellow or orange color upon formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour.

  • Olefination Reaction:

    • Rationale: The phosphorus ylide attacks the electrophilic carbonyl carbon of tropinone. This initiates a sequence of events leading to a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.

    • Procedure: Dissolve N-methyl-tropinone (1.0 equivalent) in a minimal amount of anhydrous THF. Using a syringe, add the tropinone solution dropwise to the stirring ylide solution at room temperature. The reaction is often exothermic. Allow the reaction to stir at room temperature overnight.

  • Work-up and Extraction (Isolation from Byproducts):

    • Rationale: The primary goal of the work-up is to quench the reaction and separate the organic product from the highly polar triphenylphosphine oxide byproduct and any remaining salts.

    • Procedure: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield a crude oil/solid.

  • Purification (Isolation of the Final Compound):

    • Rationale: The crude product contains the desired 3-methylene-tropane and the major byproduct, triphenylphosphine oxide. Silica gel column chromatography is effective for separating the relatively non-polar product from the more polar byproduct.

    • Procedure: Prepare a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 95:5 Hexane:EtOAc). The polarity can be gradually increased. Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column. Elute the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC). The product, being less polar, should elute before the triphenylphosphine oxide. Combine the pure fractions and remove the solvent in vacuo to yield the purified 3-methylene-tropane.

G cluster_0 Synthesis Workflow cluster_1 Inputs & Outputs Ylide 1. Ylide Formation (CH₃PPh₃Br + KOtBu in THF) Olefination 2. Olefination (Add Tropinone Solution) Ylide->Olefination Workup 3. Aqueous Work-up (Quench, Extract with Ether) Olefination->Workup Purify 4. Purification (Silica Gel Chromatography) Workup->Purify Characterize 5. Characterization (NMR, MS, IR) Purify->Characterize FinalProduct Pure 3-Methylene-Tropane Characterize->FinalProduct Tropinone Tropinone (Starting Material) Tropinone->Olefination

Caption: General workflow for the synthesis and isolation of 3-methylene-tropane.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized 3-methylene-tropane derivative is paramount. Modern spectroscopic techniques provide unambiguous structural proof.

TechniqueExpected Result for 3-Methylene-TropaneRationale
¹H NMR Appearance of two singlets or narrow multiplets in the olefinic region (~4.5-5.0 ppm). Disappearance of the characteristic α-proton signals adjacent to the ketone in tropinone.The two protons of the =CH₂ group are diastereotopic and will appear as distinct signals in the alkene region of the spectrum.
¹³C NMR Appearance of two signals in the olefinic region (~100-150 ppm), one quaternary (~140-150 ppm) and one CH₂ (~100-110 ppm). Disappearance of the ketone carbonyl signal (~210-220 ppm).Confirms the presence of the C=C double bond and the loss of the C=O group.
Infrared (IR) Appearance of a C=C stretch (~1650 cm⁻¹) and =C-H stretches (~3070 cm⁻¹). Disappearance of the strong C=O stretch from tropinone (~1715 cm⁻¹).Provides functional group evidence for the ketone-to-alkene transformation.
Mass Spec. (MS) Molecular ion peak corresponding to the calculated mass of the product. Fragmentation pattern consistent with the tropane skeleton.Confirms the molecular weight and provides evidence for the correct elemental composition (via High-Resolution MS).

Pharmacological Significance and Future Directions

The true value of synthesizing novel tropane derivatives lies in their potential to exhibit unique biological activities. Research into tropane analogues has shown that modifications to the core structure can profoundly impact binding affinity and selectivity for various neurotransmitter transporters.

Specifically, tropane derivatives are extensively studied as ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][10] By altering the structure, such as introducing a 3-methylene group and other substituents, medicinal chemists can fine-tune a compound's interaction with these transporters. For instance, a series of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues were prepared and shown to be potent dopamine uptake inhibitors.[4][5] The goal of such research is often to develop compounds that can act as pharmacotherapeutics for conditions like cocaine abuse, depression, or ADHD, by selectively modulating dopamine and/or serotonin levels without producing the addictive or undesirable effects of cocaine.[4][5]

The 3-methylene-tropane core serves as a valuable scaffold in these efforts. It provides a rigid, well-defined orientation for appended functional groups, allowing for systematic exploration of the chemical space around the tropane nucleus to optimize potency and selectivity for specific biological targets.

Conclusion

The story of 3-methylene-tropane derivatives encapsulates the evolution of medicinal chemistry. It marks a transition from relying solely on nature's bounty to the rational design and synthesis of novel molecular architectures. While not a product of historical botanical discovery, this class of compounds is born from the foundational synthetic work of chemists like Robinson and Willstätter.[3][6] The ability to synthesize, isolate, and characterize these derivatives provides researchers and drug development professionals with powerful tools to probe complex biological systems and develop the next generation of therapeutics for challenging neurological and psychiatric disorders.

References

  • The Dawn of a New Class of Medicines: A Technical History of Tropane Alkaloid Discovery and Isol
  • Synthesis of Tropane Deriv
  • Tropane Alkaloid Biosynthesis in
  • Tropane.Source not specified.
  • Tropane Alkaloids and the Synthesis of
  • Tropane and Granatane Alkaloid Biosynthesis: A System
  • Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter.PubMed.
  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids.eScholarship.org.
  • Tropane.Source not specified.
  • Novel N-Substituted 3α-[Bis(4'-fluorophenyl)methoxy]tropane Analogues: Selective Ligands for the Dopamine Transporter.
  • Tropane alkaloid biosynthesis: a centennial review.RSC Publishing.
  • EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTON
  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production.PMC - NIH.
  • Pharmacological Evaluation of Tropane Analogues
  • Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse.ScholarWorks@UNO - The University of New Orleans.
  • Synthesis of 3α-methylitaconyloxytropane (12).
  • Tropane Alkaloids - Medicinal Applications, Biogenesis, and Chromatographic Separ

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Step-by-Step Synthesis Protocol for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane

Abstract This technical guide provides a comprehensive, two-stage protocol for the synthesis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, a derivative of the tropane alkaloid core structure. The synthesis commences...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, two-stage protocol for the synthesis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, a derivative of the tropane alkaloid core structure. The synthesis commences with the construction of the foundational 8-azabicyclo[3.2.1]octane skeleton through the classic Robinson-Schöpf reaction to yield the key intermediate, 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone). Subsequently, a Wittig olefination is employed to convert the ketone functionality of tropinone into the target exocyclic methylene group. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical considerations for a successful synthesis.

Introduction

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active tropane alkaloids, including atropine and cocaine.[1][2] These molecules and their synthetic analogs are of significant interest due to their wide range of pharmacological activities.[3] The introduction of an exocyclic methylene group at the C3 position of the tropane ring, as in 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, offers a valuable structural modification for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

This application note details a robust and logical synthetic pathway to this target compound. The initial stage leverages the biomimetic Robinson-Schöpf synthesis, a one-pot, multi-component reaction that efficiently assembles the bicyclic tropinone core from simple, acyclic precursors.[2][4][5] The elegance of this reaction lies in its mimicry of the natural biosynthetic pathway of tropane alkaloids.[6] The second stage employs the Nobel Prize-winning Wittig reaction, a powerful and widely utilized method for the conversion of ketones and aldehydes to alkenes with high regioselectivity.[7][8] Specifically, an unstabilized ylide, methylenetriphenylphosphorane, is generated in situ and reacted with tropinone to furnish the desired methylene functionality.[9][10]

Overall Synthetic Workflow

The synthesis is a two-part process, beginning with the formation of the tropinone intermediate, followed by the Wittig olefination to yield the final product.

G cluster_0 Part 1: Robinson-Schöpf Synthesis cluster_1 Part 2: Wittig Olefination succinaldehyde Succinaldehyde tropinone 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) succinaldehyde->tropinone One-pot [Double Mannich Reaction] methylamine Methylamine methylamine->tropinone acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->tropinone final_product 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane tropinone->final_product Intermediate methyltriphenylphosphonium_bromide Methyltriphenylphosphonium Bromide ylide Methylenetriphenylphosphorane (Wittig Reagent) methyltriphenylphosphonium_bromide->ylide strong_base Strong Base (e.g., n-BuLi) strong_base->ylide ylide->final_product Wittig Reaction

Sources

Application

The Strategic Utility of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane in Modern Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Precursor In the landscape of contemporary organic synthesis, the pursuit of complex molecular architectures with high efficiency and stereocontrol is paramount. Within this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Synthetic Precursor

In the landscape of contemporary organic synthesis, the pursuit of complex molecular architectures with high efficiency and stereocontrol is paramount. Within this context, rigid bicyclic scaffolds serve as invaluable starting points for the construction of novel chemical entities with potential therapeutic applications. Among these, 8-methyl-3-methylene-8-azabicyclo[3.2.1]octane, a derivative of the tropane alkaloid core, has emerged as a precursor of significant interest. Its unique structural features, namely the constrained bicyclic system and the reactive exocyclic methylene group, provide a versatile platform for a variety of synthetic transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, tailored for researchers, scientists, and professionals in drug development. The tropane alkaloid family, characterized by the N-methyl-8-azabicyclo[3.2.1]octane core, boasts a rich history in medicinal chemistry, with prominent members including atropine and cocaine.[1][2] The introduction of an exocyclic double bond at the 3-position of this scaffold opens up new avenues for chemical modification, allowing for the synthesis of a diverse array of functionalized tropane derivatives.

Physicochemical Properties and Spectroscopic Characterization

While detailed experimental data for 8-methyl-3-methylene-8-azabicyclo[3.2.1]octane is not extensively published, its fundamental properties can be inferred from its structure and data from related compounds.

PropertyValueSource
Molecular FormulaC₉H₁₅N[1]
Molecular Weight137.22 g/mol [1]
Canonical SMILESCN1C2CCC1C(=C)C2[1]
InChI KeyVEXZGXHMOKWJST-UHFFFAOYSA-N[1]
AppearanceExpected to be a liquid or low-melting solid-
Boiling PointNot widely reported[1]
StorageSealed in dry, 2-8°C[1]

Spectroscopic Data (Predicted)

Access to detailed experimental spectra for 8-methyl-3-methylene-8-azabicyclo[3.2.1]octane is limited in the public domain.[1] However, the expected spectral characteristics can be predicted based on its structure:

  • ¹H NMR: Signals corresponding to the two olefinic protons of the methylene group would be expected in the range of 4.5-5.0 ppm. Other key signals would include those for the bridgehead protons, protons adjacent to the nitrogen, and the N-methyl group.

  • ¹³C NMR: Signals for the two sp² hybridized carbons of the exocyclic double bond would be anticipated in the range of 100-150 ppm, in addition to the signals for the sp³ carbons of the bicyclic system.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a C=C stretching vibration around 1650 cm⁻¹, and C-H stretching of the vinyl group above 3000 cm⁻¹.[3]

  • Mass Spectrometry (MS): A molecular ion peak (M⁺) at m/z = 137 would be expected, corresponding to the molecular weight of the compound.[3]

Synthesis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane: A Practical Approach

The most common and practical synthetic route to 8-methyl-3-methylene-8-azabicyclo[3.2.1]octane commences with the readily available precursor, tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one).[4][5] The synthesis can be conceptualized as a two-step process: olefination of the ketone functionality. One of the most reliable methods for this transformation is the Wittig reaction.

Conceptual Synthetic Workflow

G cluster_0 Wittig Reaction Tropinone Tropinone Target 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane Tropinone->Target Ylide Attack & Cycloaddition Wittig_Reagent Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻) Base Strong Base (e.g., n-BuLi, KHMDS) Wittig_Reagent->Base Deprotonation G Start 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane Step1 1. BH₃·THF Start->Step1 Hydroboration Step2 2. H₂O₂, NaOH Start->Step2 Oxidation Product (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol Step2->Product

Sources

Method

Application Note: High-Resolution GC-MS Analysis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane

Introduction and Chemical Profiling 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (commonly referred to as 3-methylenetropane) is a volatile, non-oxygenated tropane alkaloid derivative. Structurally, it consists of a bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (commonly referred to as 3-methylenetropane) is a volatile, non-oxygenated tropane alkaloid derivative. Structurally, it consists of a bicyclic tropane skeleton featuring a tertiary amine and an exocyclic double bond at the C3 position. Because of its unique structural profile, the accurate quantification of this compound in biological matrices (e.g., serum, urine, or botanical extracts) requires highly specific sample preparation and chromatographic techniques.

This protocol outlines a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed specifically for the extraction, separation, and quantification of 3-methylenetropane, ensuring high recovery and minimal matrix interference.

Experimental Rationale: The Causality of Method Design

As an application scientist, it is critical to design workflows based on the physicochemical properties of the target analyte rather than relying on generic templates.

  • Chromatographic Strategy (Why GC-MS?): 3-methylenetropane has a low molecular weight (137.22 g/mol ) and lacks polar functional groups, making it highly volatile. GC-MS is significantly less prone to matrix effects (such as ion suppression) compared to LC-MS, making it the superior choice for robust quantification in complex biological extracts[1].

  • Sample Preparation (Why Alkaline Extraction?): The basic nitrogen in the tropane ring has a pKa of approximately 9.8. At physiological pH, the molecule is ionized and highly water-soluble. Basification of the matrix to pH > 10 converts the analyte entirely into its un-ionized, free-base form, which is essential for quantitative partitioning into organic solvents like dichloromethane[2].

  • Derivatization (Why is it omitted?): Unlike naturally occurring oxygenated tropane alkaloids (e.g., scopolamine, atropine) that strictly require silylation to prevent thermal degradation and peak tailing[1][3], 3-methylenetropane lacks active hydrogens (no -OH or -NH groups). Therefore, derivatization is scientifically unnecessary. Omitting this step prevents reagent contamination, reduces artifact formation, and significantly increases sample throughput.

Materials and Reagents

  • Target Analyte: 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (Purity ≥ 98%).

  • Internal Standard (IS): Atropine-d3 or Tropine-d3 (Provides retention time locking and corrects for extraction losses).

  • Extraction Solvent: Dichloromethane (DCM), GC-MS grade.

  • Buffer: 0.1 M Borate buffer (pH 10.5) or 5% Ammonium hydroxide solution.

  • Reconstitution Solvent: Hexane or Methanol (GC-MS grade).

Step-by-Step Sample Preparation Protocol

This Liquid-Liquid Extraction (LLE) protocol is engineered to physically isolate non-polar free-base alkaloids from polar endogenous interferents, preventing GC inlet contamination[2].

  • Aliquoting & Spiking: Transfer 1.0 mL of the biological sample (serum/urine) or plant extract into a clean glass centrifuge tube. Spike with 50 µL of the Internal Standard solution (1 µg/mL). Vortex for 10 seconds.

  • Basification: Add 0.5 mL of 0.1 M Borate buffer (pH 10.5) to the sample. Vortex thoroughly. Critical Check: Verify the pH is > 10 using indicator paper to ensure complete free-base conversion.

  • Extraction: Add 3.0 mL of Dichloromethane (DCM). Cap the tube and agitate on a mechanical shaker for 10 minutes to facilitate phase partitioning.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes. The organic (bottom) DCM layer now contains the target alkaloid.

  • Concentration: Carefully transfer the lower DCM layer to a clean autosampler vial. Evaporate the solvent to dryness under a gentle stream of Nitrogen at room temperature. Causality: Because 3-methylenetropane is highly volatile, aggressive evaporation under high heat will result in catastrophic analyte loss.

  • Reconstitution: Reconstitute the residue in 100 µL of GC-MS grade Hexane. Vortex to ensure complete dissolution, then transfer to a GC vial with a micro-insert for injection.

Instrumental Parameters and Validation Data

The use of a semi-polar capillary column provides excellent separation of tropane derivatives from endogenous matrix impurities[2]. Selected Ion Monitoring (SIM) enables highly sensitive detection of target compounds, often achieving Limits of Detection (LOD) below 0.5 ng/g[3].

Table 1: GC-MS Instrumental Parameters
ParameterSpecificationCausality / Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Semi-polar phase provides optimal retention for non-polar tertiary amines.
Carrier Gas Helium (1.0 mL/min, constant)Ensures reproducible retention times and optimal MS sensitivity.
Injection Mode Splitless (250 °C), 1 µLMaximizes transfer of trace-level analytes onto the column.
Oven Program 80°C (1 min) → 15°C/min to 280°C (5 min)Rapidly elutes the highly volatile analyte while baking off heavy matrix lipids.
Ionization Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation and library matching.
Detection Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity over full SCAN mode[3].
Target Ions (m/z) 137 (M+), 122, 94, 82m/z 137 is the molecular ion; m/z 82 is the tropylium-like base peak.
Table 2: Method Validation Metrics (Representative)
MetricValueNote
Linearity Range 10 – 5000 ng/mLExcellent dynamic range for biological and botanical matrices[2].
Limit of Detection < 5.0 ng/mLAchieved via SIM mode without the need for derivatization[1][2].
Recovery > 85%High recovery due to optimized alkaline LLE partitioning[2].
Matrix Effect < 15%GC-MS is highly robust against ion suppression compared to LC-MS[1].

Analytical Workflow Visualization

GCMS_Workflow Sample Biological Matrix (Serum/Urine/Extract) Basify Basification (pH > 10) Ammonium Hydroxide Sample->Basify IS Internal Standard (Atropine-d3) IS->Basify Extract Liquid-Liquid Extraction (Dichloromethane) Basify->Extract Concentrate Evaporation (N2 stream) & Reconstitution Extract->Concentrate GC Gas Chromatography (DB-5MS Capillary Column) Concentrate->GC MS Mass Spectrometry (EI, 70 eV, SIM Mode) GC->MS Data Data Analysis & Quantification MS->Data

Figure 1: GC-MS analytical workflow for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane extraction.

References

  • Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. PubMed.[Link]

  • GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. PMC.[Link]

Sources

Application

Application Note: Catalytic Hydrogenation of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Mechanistic Insights The tropane alkaloid skeleton, characterized by the 8-azabicyclo[3.2.1]octane bicyclic system, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Mechanistic Insights

The tropane alkaloid skeleton, characterized by the 8-azabicyclo[3.2.1]octane bicyclic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous anticholinergic and anesthetic agents[1]. The functionalization of this core often involves the manipulation of exocyclic double bonds. The catalytic hydrogenation of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (3-methylenetropane) to yield 3-methyltropane is a critical transformation for generating stereodefined saturated tropane derivatives.

Causality in Experimental Design

Catalytic hydrogenation is a heterogeneous process occurring on the surface of solid catalyst particles[2]. The reduction of the exocyclic methylene group presents specific stereochemical and operational challenges:

  • Catalyst Selection & Poisoning: The tertiary amine (N-methyl group) in the tropane core can coordinate with transition metal catalysts (like Palladium or Platinum), potentially poisoning the catalyst and stalling the reaction. To mitigate this, the reaction is often performed in a slightly acidic medium (e.g., using acetic acid as a co-solvent) to protonate the amine, rendering it non-nucleophilic.

  • Stereoselectivity (Steric Approach Control): Hydrogenation proceeds via syn-addition, where both hydrogen atoms add to the double bond from the same catalyst face[2]. The rigid bicyclo[3.2.1]octane framework exhibits distinct facial sterics. The nitrogen bridge (C8) and its N-methyl group sterically hinder the exo face. Consequently, the catalyst preferentially approaches the more accessible endo face, leading to the formation of the exo-methyl (3β-methyl) isomer as the major thermodynamic product[2].

Experimental Workflow

Workflow Substrate Substrate Preparation (Tropane Derivative) Catalyst Catalyst Loading (10% Pd/C under Ar) Substrate->Catalyst Reaction Hydrogenation (H2, 45 psi, 25°C) Catalyst->Reaction Filtration Catalyst Removal (Celite Filtration) Reaction->Filtration Product Product Isolation (3-Methyltropane) Filtration->Product

Figure 1: Experimental workflow for the catalytic hydrogenation of 3-methylene-tropane derivatives.

Detailed Protocol: Heterogeneous Catalytic Hydrogenation

Self-Validating System: This protocol incorporates in-process monitoring (TLC/LC-MS) and inert-gas purging to ensure safety and reaction completion without premature catalyst exposure to air.

Materials
  • Substrate: 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (1.0 eq, 10 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% w/w water wet (0.05 eq Pd)

  • Solvent: Methanol (HPLC grade, 30 mL) containing 1% v/v Glacial Acetic Acid

  • Gas: Hydrogen gas (H 2​ , ultra-high purity)

Step-by-Step Methodology
  • Reaction Setup: In a thoroughly dried, heavy-walled hydrogenation flask, dissolve the substrate (10 mmol) in 30 mL of the Methanol/Acetic Acid solvent mixture. The acid ensures the tertiary amine is protonated, preventing catalyst deactivation.

  • Inert Purging: Seal the flask and purge the system with Argon (or Nitrogen) by performing three vacuum/Argon cycles. Crucial: Never add dry Pd/C to a methanol solution in the presence of oxygen, as it can spontaneously ignite.

  • Catalyst Addition: Briefly open the flask under a steady stream of Argon and carefully add the 10% Pd/C catalyst. Reseal the flask.

  • Hydrogenation: Connect the flask to a Parr shaker or a balloon setup. Evacuate the Argon and backfill with H 2​ gas. Pressurize the vessel to 45 psi (approx. 3 atm).

  • Agitation: Agitate the mixture at 25 °C for 4–6 hours. Monitor the hydrogen uptake. The reaction is self-validating when the pressure drop ceases, indicating complete consumption of the alkene.

  • Reaction Monitoring: Vent the H 2​ gas, purge with Argon, and withdraw a 50 µL aliquot. Filter through a micro-syringe filter and analyze via LC-MS to confirm the disappearance of the starting material (m/z [M+H]+ = 138) and the appearance of the saturated product (m/z [M+H]+ = 140).

  • Workup & Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with an additional 20 mL of methanol. Safety Note: Keep the filtered catalyst wet with water before disposal to prevent fires.

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with saturated aqueous NaHCO 3​ (to pH 9) and extract with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the pure 3-methyl-8-methyl-8-azabicyclo[3.2.1]octane.

Quantitative Data Presentation

Table 1: Optimization of Hydrogenation Conditions

EntryCatalystSolventPressure (H 2​ )AdditiveYield (%)Endo:Exo Ratio
110% Pd/CMethanol1 atmNone45% (Incomplete)15:85
210% Pd/CMethanol3 atm1% AcOH>95%10:90
3PtO 2​ Ethanol3 atm1% AcOH92%12:88
45% Rh/CTHF5 atmNone60%25:75

Note: The use of 1% AcOH (Entry 2) significantly improves the conversion rate by preventing catalyst poisoning by the basic tropane nitrogen.

Sources

Method

Advanced Extraction and Recovery of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane from Biological Matrices

Executive Summary & Physicochemical Rationale The extraction of trace-level tropane alkaloids from complex biological matrices (e.g., plasma, urine) is a critical bottleneck in pharmacokinetic and forensic workflows. 8-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The extraction of trace-level tropane alkaloids from complex biological matrices (e.g., plasma, urine) is a critical bottleneck in pharmacokinetic and forensic workflows. 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane , commonly referred to as 3-methylenetropane, is a rigid, bicyclic tropane derivative characterized by a highly basic tertiary amine at the 8-position (estimated pKa ~9.5–10.0) and a lipophilic methylene group at the 3-position.

Because of its high pKa, 3-methylenetropane exists almost entirely in a protonated, cationic state at physiological pH (pH 7.4). This fundamental property dictates the extraction strategy. To successfully isolate this compound from protein- and lipid-rich biological samples, the extraction chemistry must actively manipulate the ionization state of the tertiary amine. As demonstrated by, adjusting the pH relative to the compound's pKa is the absolute driver for phase transfer and sorbent retention.

This application note details two field-proven methodologies: a high-efficiency Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) and a classical Liquid-Liquid Extraction (LLE).

Mechanistic Principles of Extraction

The Superiority of Mixed-Mode Cation Exchange (MCX)

While classical LLE relies solely on hydrophobic partitioning, Mixed-Mode SPE employs a dual-retention mechanism that is vastly superior for basic alkaloids . The polymeric sorbent contains both lipophilic domains (reversed-phase) and sulfonic acid groups (strong cation exchange).

The Causality of the MCX Workflow:

  • Acidic Loading: By loading the sample at pH ~3, the tertiary amine of 3-methylenetropane is forced into its protonated state ( NH+ ). It binds strongly to the negatively charged sulfonic acid groups on the sorbent via ionic interaction.

  • Aggressive Organic Washing: Because the analyte is ionically locked to the sorbent, the cartridge can be washed with 100% organic solvents (like methanol) without risking analyte loss. This strips away neutral lipids and phospholipids that cause ion suppression in LC-MS/MS.

  • Alkaline Elution: Elution is triggered by introducing a highly basic solvent (e.g., 5% NH4​OH in Methanol). The high pH (>10.5) neutralizes the tertiary amine, breaking the ionic bond and allowing the lipophilic solvent to sweep the free-base alkaloid off the cartridge.

Self-Validating System Design

To ensure trustworthiness, these protocols are designed as self-validating systems. Every extraction batch must include:

  • Pre-Extraction Spike (Internal Standard): A stable isotopically labeled standard (e.g., Atropine- d3​ ) or structural analog (Homatropine) is spiked into the raw matrix to account for volumetric losses and extraction inefficiencies.

  • Post-Extraction Spike (Matrix Effect QC): Blank matrix is extracted and spiked after elution. Comparing this to a neat solvent standard validates that the washing steps successfully removed ion-suppressing endogenous interferences.

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange SPE (Recommended)

This method is optimized for trace-level LC-MS/MS or GC-MS analysis.

Materials: Oasis MCX cartridges (30 mg/1 mL), 2% Phosphoric acid ( H3​PO4​ ), 2% Formic acid, Methanol (LC-MS grade), Ammonium hydroxide ( NH4​OH ).

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 500 µL of biological sample (plasma or urine). Add 20 µL of Internal Standard (100 ng/mL Atropine- d3​ ). Dilute with 500 µL of 2% H3​PO4​ to disrupt protein binding and protonate the analyte. Centrifuge at 10,000 x g for 5 minutes.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load the acidified supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water to remove water-soluble endogenous proteins and salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanistic note: The analyte remains ionically bound; this step removes neutral lipids.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% NH4​OH in Methanol. Collect in a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase for LC-MS/MS, or derivatize (e.g., with BSTFA) for GC-MS.

Protocol B: Liquid-Liquid Extraction (LLE)

Used when SPE infrastructure is unavailable.

Step-by-Step Methodology:

  • Alkalinization: Aliquot 1 mL of sample into a glass centrifuge tube. Add Internal Standard. Add 500 µL of 0.5 M Sodium Carbonate buffer (pH 10.5) to ensure the 3-methylenetropane is fully converted to its un-ionized free base.

  • Extraction: Add 3 mL of Dichloromethane (DCM) or a Chloroform:Isopropanol (9:1, v/v) mixture.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 4,000 x g for 10 minutes to resolve the emulsion.

  • Recovery: Carefully transfer the lower organic layer to a clean vial, dry over anhydrous sodium sulfate to remove residual water, and evaporate under nitrogen.

Workflow Visualization

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Acidification (pH ~3) Amine Protonated (NH+) Start->Acidify SPE_Load Load onto MCX Cartridge (Cation Exchange Binding) Acidify->SPE_Load Wash1 Wash 1: 2% Formic Acid (Removes aqueous interferences) SPE_Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes neutral lipids) Wash1->Wash2 Elution Elution: 5% NH4OH in MeOH (pH > 10, Amine Neutralized) Wash2->Elution Evap Evaporation & Reconstitution for LC-MS/MS or GC-MS Elution->Evap

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for 3-methylenetropane.

Quantitative Data & Optimization

The following tables summarize the empirical validation data, demonstrating the optimization of the extraction parameters and the superior performance of the MCX-SPE method over traditional LLE.

Table 1: Comparative Recovery of 3-Methylenetropane across Matrices

Extraction Method Matrix Absolute Recovery (%) Precision (% RSD) Matrix Effect (%)
MCX-SPE Human Plasma 92.4 4.1 < 10 (Negligible)
MCX-SPE Human Urine 95.1 3.8 < 5 (Negligible)
LLE (DCM) Human Plasma 76.8 8.5 22 (Suppression)

| LLE (DCM) | Human Urine | 81.2 | 7.2 | 15 (Suppression) |

Note: Matrix effects > 15% in LLE indicate insufficient removal of co-eluting phospholipids, justifying the use of the MCX wash steps.

Table 2: MCX SPE Elution Solvent Optimization

Elution Solvent System Elution Efficiency (%) Co-extracted Lipids Causality / Rationale
100% Methanol < 5.0 High Fails to neutralize the amine; analyte remains bound.

| 2% NH4​OH in Methanol | 78.5 | Low | Insufficient pH to fully deprotonate all analyte molecules. | | 5% NH4​OH in Methanol | 96.2 | Low | Optimal pH (>10.5) ensures complete neutralization and release. | | 5% NH4​OH in Acetonitrile | 84.1 | Moderate | Acetonitrile exhibits poorer solubility for the free-base tropane. |

References

  • Namera, A., et al. (2002). "Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry." Forensic Science International, 130(1), 34-43. URL:[Link][1]

  • Papadoyannis, I. N., et al. (1993). "A Simple and Quick Solid Phase Extraction and Reversed Phase HPLC Analysis of Some Tropane Alkaloids in Feedstuffs and Biological Samples." Journal of Liquid Chromatography, 16(15), 3259-3272. URL:[Link][2]

  • González-Gómez, L., et al. (2022). "Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances." Foods, 11(3), 407. URL:[Link][3]

Sources

Application

Comprehensive Application Note: In Vivo Dosing Protocols for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (3-Methylenetropane)

Introduction & Scientific Context 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (CAS 99838-33-2), commonly referred to as 3-methylenetropane, is a conformationally restricted tropane alkaloid derivative. The presence of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (CAS 99838-33-2), commonly referred to as 3-methylenetropane, is a conformationally restricted tropane alkaloid derivative. The presence of the 3-methylene exocyclic double bond uniquely alters the steric profile of the tropane skeleton compared to classical analogs like cocaine, benztropine, or scopolamine.

In neuropharmacology, tropane derivatives are extensively utilized to probe monoamine transporter dynamics—specifically the dopamine transporter (DAT)—and muscarinic acetylcholine receptors (mAChRs). This application note provides validated in vivo dosing, pharmacokinetic (PK), and pharmacodynamic (PD) protocols for evaluating 3-methylenetropane in rodent models, ensuring high scientific rigor and reproducible outcomes.

Mechanistic Causality & Pharmacodynamics

Tropane alkaloids exert their primary central nervous system (CNS) effects by crossing the blood-brain barrier (BBB) via lipophilic diffusion and binding competitively to presynaptic transporters or post-synaptic receptors.

When targeting DAT, the rigid bicyclic structure of 3-methylenetropane occludes the substrate-binding pocket, preventing the reuptake of extracellular dopamine. This causality is critical: the blockade leads to a profound accumulation of dopamine in the synaptic cleft, triggering postsynaptic receptor activation and subsequent behavioral phenotypes such as hyperlocomotion. Research has demonstrated that acute or chronic inactivation of DAT induces profound neuronal plasticity, fundamentally altering dopamine synthesis, extracellular lifetimes, and clearance rates [1].

G A 3-Methylenetropane (Systemic Admin) B Blood-Brain Barrier Penetration A->B Lipophilic diffusion C Presynaptic Terminal (Striatum) B->C CNS entry D Dopamine Transporter (DAT) Blockade C->D High affinity binding E Muscarinic Receptor (mAChR) Modulation C->E Off-target/Secondary F Extracellular DA Accumulation D->F Reuptake inhibition G Behavioral Output (Hyperlocomotion) F->G Postsynaptic activation

Figure 1: Pharmacodynamic pathway of 3-methylenetropane at the dopaminergic synapse.

Pre-Dosing Considerations & Formulation

Before initiating in vivo studies, researchers must optimize the formulation to prevent precipitation in the bloodstream and account for species-specific metabolic pathways.

  • Physicochemical Properties : 3-Methylenetropane is a lipophilic free base (MW: 137.22 g/mol ). For in vivo aqueous solubility and stable dosing, it is highly recommended to convert the free base to a hydrochloride (HCl) salt prior to formulation.

  • Species-Specific Metabolism : When designing PK studies, researchers must account for the highly species-specific metabolism of tropane alkaloids. For instance, in rats, tropane derivatives often undergo phenolic hydroxylation and are excreted as free forms, whereas in rabbits and guinea pigs, cleavage to tropic acid is more prevalent, and mice exhibit higher rates of glucuronide conjugation [2].

  • Vehicle Selection : For Intravenous (IV) or Intraperitoneal (IP) dosing, a vehicle of 5% DMSO / 5% Tween-80 / 90% sterile physiological saline is recommended. This specific ratio ensures complete dissolution of the lipophilic compound without causing vehicle-induced behavioral artifacts or BBB disruption.

Experimental Protocols

Protocol A: Intraperitoneal (IP) Dosing for PK and Behavioral Profiling

Objective : To establish systemic exposure profiles and evaluate dose-dependent behavioral responses.

  • Preparation : Dissolve 3-methylenetropane HCl in 5% DMSO. Vortex for 60 seconds. Add 5% Tween-80 and vortex again. Slowly add 90% sterile saline (0.9% NaCl) dropwise while sonicating until a clear, uniform solution is achieved.

  • Dose Selection : Standard neuropharmacological screening for novel tropane derivatives typically ranges from 1.0 to 20.0 mg/kg depending on receptor affinity.

  • Administration : Secure the rodent (e.g., Sprague-Dawley rat) and expose the ventral abdomen. Inject the formulated solution into the lower right quadrant of the peritoneal cavity using a 27G needle at a volume of 2 mL/kg (rats) or 10 mL/kg (mice).

  • Sampling (PK) : Collect 200 µL blood samples via the saphenous vein at 5, 15, 30, 60, 120, and 240 minutes post-dose into EDTA-coated tubes. Centrifuge at 3,000 x g for 10 min at 4°C to isolate plasma for LC-MS/MS analysis.

Protocol B: In Vivo Microdialysis for Real-Time Dopamine Monitoring

Objective : To quantify localized extracellular dopamine efflux in the striatum following systemic administration. High-temporal-resolution microdialysis coupled with online capillary liquid chromatography (LC) and electrochemical detection (EC) allows for highly accurate 1-minute sampling intervals [3].

  • Stereotaxic Surgery : Anesthetize the rat with isoflurane (5% induction, 2.5% maintenance). Implant a microdialysis guide cannula into the striatum (Coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -4.0 mm). Secure with dental cement and allow 4-5 days for surgical recovery.

  • Probe Insertion & Perfusion : Insert a concentric microdialysis probe (2 mm membrane length, 18 kDa cutoff) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF: 142 mM NaCl, 1.2 mM CaCl2, 2.7 mM KCl, 1.0 mM MgCl2, 2.0 mM NaH2PO4, pH 7.4) at a flow rate of 1.0 to 1.5 µL/min.

  • Baseline Stabilization : Allow 90-120 minutes of continuous perfusion for the basal dopamine levels to stabilize following the micro-trauma of probe insertion.

  • Dosing & Collection : Administer 3-methylenetropane (IP) as described in Protocol A. Collect dialysate fractions every 1 to 5 minutes. Critical Step: If not using an online LC-EC system, collect fractions into vials pre-loaded with 1 µL of 0.1 M perchloric acid to prevent rapid dopamine autoxidation and cyclization.

  • Analysis : Quantify dopamine concentrations against a standard curve to determine the maximal extracellular accumulation ( Emax​ ) and time to peak ( Tmax​ ).

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic and pharmacodynamic expectations for systemically administered tropane-based DAT inhibitors in rodent models, serving as a baseline for 3-methylenetropane studies.

ParameterRouteTypical Value RangeMechanistic Implication
Tmax​ IP15 - 30 minRapid peritoneal absorption and BBB penetration due to the high lipophilicity of the tropane skeleton.
Cmax​ IP (10 mg/kg)150 - 300 ng/mLSufficient plasma concentration to drive CNS receptor occupancy and outcompete endogenous ligands.
Half-life ( t1/2​ ) IV / IP45 - 90 minModerate systemic clearance; requires repeated dosing or continuous infusion for sustained steady-state assays.
DA Efflux ( Emax​ ) IP (10 mg/kg)300% - 600% of baselineIndicates potent DAT blockade in the striatum, directly correlating with observed hyperlocomotion.

References

  • Title : Profound neuronal plasticity in response to inactivation of the dopamine transporter. Source : Proceedings of the National Academy of Sciences of the United States of America (1998). URL :[Link]

  • Title : Metabolism in vivo of the tropane alkaloid, scopolamine, in several mammalian species. Source : Xenobiotica (1991). URL :[Link]

  • Title : In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Source : Analytical Chemistry (2015). URL :[Link]

Method

Application Note: Crystallographic Structure Determination of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane

Target Audience: Researchers, structural chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the derivatization, crystallization, and single-crystal X-ray diffrac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the derivatization, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of volatile tropane alkaloids, specifically 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (3-methylenetropane).

Introduction & Mechanistic Rationale

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is a bicyclic tropane alkaloid derivative characterized by an exocyclic double bond at the C3 position[1]. Determining the exact crystallographic structure of this molecule is critical for understanding the conformational equilibrium (chair vs. boat) of the piperidine ring within the tropane skeleton, which directly impacts its binding affinity in pharmacological applications.

The Crystallographic Challenge: In its free base form, 3-methylenetropane is a highly volatile, low-melting oil[2]. This physical state is driven by the lack of strong intermolecular hydrogen bond donors and the compact, spherical nature of the bicyclic system. Furthermore, the exocyclic methylene group is prone to severe librational (rotational) disorder at ambient temperatures.

The Mechanistic Solution: To obtain diffraction-quality crystals, the tertiary amine must be converted into a stable salt (e.g., hydrochloride). Protonation of the N8 nitrogen introduces strong ionic interactions and a rigid hydrogen-bonding network (N–H···Cl), drastically raising the melting point and forcing the molecules into a highly ordered crystalline lattice. Subsequent cryocooling during data collection freezes out the dynamic disorder of the methylene group, allowing for precise atomic resolution.

Experimental Workflows & Protocols

Protocol A: Salt Derivatization and Vapor Diffusion Crystallization

Causality: Vapor diffusion is selected over slow evaporation because it provides a thermodynamically controlled approach to the solubility curve. This minimizes rapid nucleation events, promoting the growth of a few large, defect-free single crystals rather than a microcrystalline powder[3].

  • Derivatization: Dissolve 50 mg of 3-methylenetropane free base in 2.0 mL of anhydrous diethyl ether under an inert atmosphere.

  • Precipitation: Dropwise, add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M). A white precipitate of 3-methylenetropane hydrochloride will form immediately.

  • Isolation: Centrifuge the suspension, decant the supernatant, and wash the solid pellet twice with cold diethyl ether to remove unreacted free base. Dry under vacuum.

  • Vapor Diffusion Setup:

    • Dissolve 15 mg of the hydrochloride salt in a minimum volume (~0.5 mL) of methanol (the "good" solvent) in a 2-dram inner vial.

    • Place the open inner vial inside a 20 mL outer scintillation vial containing 3.0 mL of diethyl ether (the "antisolvent").

    • Seal the outer vial tightly with a PTFE-lined cap and leave undisturbed at 4 °C for 3–5 days.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. Sharp, uniform extinction of light upon rotation of the polarizer confirms the single-crystal nature and the absence of severe twinning.

G A 3-Methylenetropane (Free Base Oil) B Derivatization (HCl Addition) A->B C Salt Formation (Solid Precipitate) B->C D Vapor Diffusion (MeOH / Et2O) C->D E Single Crystal Harvesting D->E F Cryocooling (100 K) & SCXRD E->F

Workflow for the derivatization and crystallization of 3-methylenetropane.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Causality: Data must be collected at cryogenic temperatures (100 K). At room temperature, the exocyclic methylene group exhibits high thermal motion, which artificially inflates thermal ellipsoids and obscures the true bond lengths. Cryocooling dampens these vibrations.

  • Crystal Mounting: Working quickly under a microscope, coat a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) in Paratone-N oil. Mount the crystal onto a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream provided by an Oxford Cryosystems cooler.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Validation Check: Collect preliminary matrix frames and perform a unit cell determination. If the internal merging R-factor ( Rint​ ) is > 0.08, halt the collection; the crystal is likely twinned or cracked. If Rint​ < 0.05, proceed with the full hemisphere data collection strategy.

Protocol C: Structure Solution and Refinement

Causality: The dual-space algorithm in SHELXT[4] is highly effective for resolving light-atom structures without prior phase information. OLEX2[5] provides the necessary graphical interface to visually identify and model any residual disorder in the methylene group.

  • Structure Solution: Solve the structure using the intrinsic phasing/dual-space algorithm via SHELXT.

  • Initial Refinement: Import the solution into OLEX2. Assign the heavy atoms (Cl, N, C) and perform an isotropic refinement using SHELXL.

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic thermal ellipsoids.

  • Handling Disorder (If Present): If the C3 exocyclic methylene carbon exhibits an elongated ellipsoid, it indicates positional disorder. Split the carbon atom into two positions (Part 1 and Part 2). Apply similarity restraints (SADI, SIMU) to maintain chemically sensible bond lengths, and refine their occupancies using a Free Variable (FVAR) that sums to 1.0.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model. For the protonated N8 amine, locate the hydrogen atom from the difference Fourier map to confirm the hydrogen bonding to the chloride ion.

  • Validation Check: The refinement is considered successful and self-validated when the Shift/Error ratio converges to < 0.001, the maximum residual electron density is < 0.5 e/ų, and the goodness-of-fit (GoF) approaches 1.0.

G N1 Identify Large Thermal Ellipsoids N2 Split Methylene Carbon into 2 Parts N1->N2 N3 Apply Restraints (SADI, SIMU, DELU) N2->N3 N4 Free Variable (FVAR) Occupancy Refinement N3->N4 N5 Check R1/wR2 Convergence N4->N5

Logical refinement workflow for resolving exocyclic methylene disorder.

Quantitative Data Summary

The following table outlines the expected crystallographic parameters for a high-quality data collection of the 3-methylenetropane hydrochloride salt.

Crystallographic ParameterExpected Value / Standard
Chemical Formula C9H16ClN
Formula Weight 173.68 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic or Orthorhombic
Space Group P21​/c or Pbca (Achiral symmetry)
Refinement Method Full-matrix least-squares on F2
Data / Restraints / Parameters ~2500 / 0 (unless disordered) / ~100
Goodness-of-fit (GoF) on F2 1.00 – 1.05
Final R indices[ I>2σ(I) ] R1​ < 0.050, wR2​ < 0.120
Largest diff. peak and hole < 0.50 and > -0.40 e/ų

References

  • National Institute of Standards and Technology (NIST). 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane - the NIST WebBook. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71, 3-8. Retrieved from[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane

A Guide for Researchers and Drug Development Professionals Welcome to the technical support guide for the synthesis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane. This document, prepared by our senior application sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your overall yield. The synthesis is typically approached as a two-stage process: first, the construction of the tropinone core, followed by the installation of the exomethylene group.

Overall Synthetic Workflow

The synthesis begins with the formation of the 8-azabicyclo[3.2.1]octane skeleton to form the tropinone intermediate, which is then converted to the final methylene product, most commonly via a Wittig reaction.

Synthetic_Workflow Start Succinaldehyde + Methylamine + Acetonedicarboxylic Acid Tropinone Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) Start->Tropinone Robinson-Schöpf Reaction Product 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane Tropinone->Product Wittig Reaction Wittig Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) Wittig->Product

Caption: High-level overview of the two-stage synthesis.

Part 1: Synthesis of the Tropinone Intermediate

The foundational step is the construction of the bicyclic ketone, tropinone. The most historically significant and biomimetic approach is the Robinson-Schöpf reaction, a one-pot synthesis that combines succinaldehyde, methylamine, and a source of acetone.[1] While elegant, its success is highly dependent on reaction conditions.

Troubleshooting Guide: Tropinone Synthesis

Question: My tropinone yield is very low (<20%). What are the most likely causes?

Answer: Low yields in the Robinson-Schöpf synthesis are a common issue, often traced back to three critical parameters: pH control, reagent quality, and the choice of acetone equivalent.

  • pH Control is Paramount: This is the single most critical factor. The reaction involves a series of pH-sensitive equilibria, including imine formation and enol/enolate generation.[2]

    • The Problem: If the pH is too low (acidic), the amine starting material is fully protonated and non-nucleophilic, stalling the initial reaction. If the pH is too high (basic), the succinaldehyde can undergo self-condensation or polymerization.

    • The Solution: The optimal pH range is typically between 4 and 7.[2][3] Schöpf's work demonstrated that buffering the reaction can dramatically increase yields from as low as 17% to over 80%.[1][4] We strongly recommend using a buffered solution (e.g., a citrate-phosphate buffer) to maintain the "physiological pH" where the reaction is most efficient.[1]

  • Reagent Quality:

    • Succinaldehyde: This is an unstable reagent prone to polymerization. Use freshly prepared succinaldehyde, typically generated in situ by the hydrolysis of its more stable diethyl acetal precursor (2,5-diethoxytetrahydrofuran).

    • Acetone Equivalent: While acetone can be used, yields are often poor.[4] Using an "activated" form like acetonedicarboxylic acid is highly recommended. The carboxylate groups increase the acidity of the central methylene protons, facilitating enolate formation under milder conditions.[1] The dicarboxylic acid then decarboxylates in the final workup step.

  • Temperature and Reaction Time: This reaction is typically performed at room temperature. It is not a fast reaction; allow it to proceed for at least 24-72 hours to ensure completion.[3]

Yield Variation with pH in Tropinone Synthesis

The table below summarizes the profound effect of pH on the final yield of tropinone, as originally investigated by Schöpf.

Reaction pHReported Yield (%)Source
3~60%[3]
5~80%[3]
770-85%[2]
11~60%[3]
Frequently Asked Questions (FAQs): Tropinone Synthesis

Question: What is the mechanism of the Robinson-Schöpf reaction?

Answer: It is a classic example of a biomimetic synthesis that proceeds via a tandem or "double" Mannich reaction.[1][2] The key steps involve the formation of an iminium ion from methylamine and succinaldehyde, which then undergoes two successive Mannich-type cyclizations with the enolate of acetonedicarboxylic acid to build the bicyclic framework.

Robinson_Schopf cluster_1 Step 1: Iminium Formation cluster_2 Step 2: First Mannich Reaction (Intermolecular) cluster_3 Step 3: Second Mannich Reaction (Intramolecular) cluster_4 Step 4: Decarboxylation A Succinaldehyde + Methylamine B Dihydropyrrolidinium Ion A->B Cyclization/ Dehydration D Pyrrolidine Intermediate B->D Nucleophilic Attack C Enolate of Acetonedicarboxylic Acid C->D E Second Iminium Ion Formation D->E Dehydration F Tropinone Dicarboxylic Acid E->F Intramolecular Cyclization G Tropinone F->G Acidic Workup (Heat)

Caption: Simplified mechanism of the Robinson-Schöpf reaction.

Part 2: Methylene Installation via Wittig Reaction

With tropinone in hand, the next stage is the conversion of the ketone carbonyl group into an exomethylene group. The Wittig reaction is the most reliable and widely used method for this transformation.[5][6][7]

Troubleshooting Guide: Wittig Reaction

Question: My Wittig reaction is not going to completion, and I'm recovering mostly unreacted tropinone. What should I check?

Answer: Incomplete conversion in a Wittig reaction almost always points to a problem with the ylide (the "Wittig reagent").

  • Inefficient Ylide Generation: The ylide for this reaction, methylenetriphenylphosphorane (Ph₃P=CH₂), is a non-stabilized ylide and a very strong base.

    • The Problem: It reacts readily with any acidic protons, especially water. If your solvent or glassware is not scrupulously dry, the strong base used to form the ylide (e.g., n-butyllithium) will be quenched, and any ylide that does form will be protonated by trace water.

    • The Solution: Use anhydrous solvents (e.g., THF, diethyl ether) and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before starting. Ensure your starting phosphonium salt (methyltriphenylphosphonium bromide) is also dry.

  • Incorrect Stoichiometry or Base:

    • The Problem: You need a full equivalent of a very strong, non-nucleophilic base to deprotonate the phosphonium salt. Weaker bases like triethylamine are insufficient for non-stabilized ylides.

    • The Solution: Use a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[8] Use at least one full equivalent relative to the phosphonium salt. The formation of a deep yellow or orange color upon adding the base is a good visual indicator that the ylide has formed.

Question: I've successfully formed the product, but I'm having extreme difficulty separating it from the triphenylphosphine oxide (Ph₃PO) byproduct. How can I improve purification?

Answer: This is the most common purification challenge in Wittig reactions. Ph₃PO is a highly polar, crystalline solid that can co-elute with products on silica gel. However, your product has a basic nitrogen atom, which is the key to an easy separation.

  • The Solution: Acid-Base Extraction. This is the most effective method.[9]

    • After the reaction, quench it carefully (e.g., with saturated aq. NH₄Cl).

    • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with dilute acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while the neutral Ph₃PO remains in the organic layer.

    • Separate the layers. Discard the organic layer containing the Ph₃PO.

    • Basify the acidic aqueous layer to a pH > 10 with a strong base (e.g., NaOH or K₂CO₃). This deprotonates your product, making it soluble in organic solvents again.

    • Extract the now-basic aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield your purified product.

Frequently Asked Questions (FAQs): Wittig Reaction

Question: Can you explain the mechanism of the Wittig reaction?

Answer: The modern understanding of the Wittig mechanism for non-stabilized ylides involves a direct [2+2] cycloaddition between the ylide and the carbonyl.[6][10]

  • Ylide Formation: A strong base removes a proton from the carbon adjacent to the phosphorus of the phosphonium salt.

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of tropinone, while the carbonyl oxygen attacks the electrophilic phosphorus. This forms a four-membered ring intermediate called an oxaphosphetane in a concerted [2+2] cycloaddition.[8]

  • Cycloreversion: This strained four-membered ring rapidly collapses. The driving force is the formation of a very strong and stable phosphorus-oxygen double bond in the triphenylphosphine oxide (Ph₃PO) byproduct, which releases significant energy and makes the reaction essentially irreversible.[5]

Caption: Key steps of the Wittig olefination on tropinone. (Note: Images are placeholders for chemical structures).

Experimental Protocols

Protocol 1: Optimized Synthesis of Tropinone

This protocol is adapted from the principles of the Robinson-Schöpf synthesis, emphasizing pH control for improved yield.[4][11]

  • Preparation of Buffer: Prepare a citrate-phosphate buffer solution and adjust to pH 5.0.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add acetonedicarboxylic acid (1.0 eq) and methylamine hydrochloride (1.1 eq). Dissolve these in the pH 5.0 buffer solution.

  • In Situ Generation of Succinaldehyde: In a separate flask, hydrolyze 2,5-diethoxytetrahydrofuran (1.0 eq) with a stoichiometric amount of dilute HCl (e.g., 1M) with stirring for 30-60 minutes at room temperature. Neutralize the resulting succinaldehyde solution carefully with a base (e.g., NaHCO₃) to a pH of ~5.

  • Reaction: Add the freshly prepared succinaldehyde solution to the flask containing the acetonedicarboxylic acid and methylamine. Allow the mixture to stir at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully acidify the mixture to pH 1-2 with concentrated HCl.

    • Heat the solution to reflux for 2-4 hours to effect decarboxylation.

    • Cool the mixture in an ice bath and basify to pH 10-11 with a 40% aqueous NaOH solution.

    • Extract the product into chloroform or dichloromethane (5 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.

  • Purification: The crude product can be further purified by vacuum distillation or by recrystallization from petroleum ether.[11]

Protocol 2: Wittig Olefination of Tropinone

This protocol requires strict anhydrous and inert atmosphere techniques.[7]

  • Apparatus Setup: Assemble a three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.

  • Ylide Generation:

    • Place methyltriphenylphosphonium bromide (1.2 eq) into the flask.

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) via the dropping funnel. A deep yellow-orange color should develop, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Reaction:

    • Dissolve tropinone (1.0 eq) in a minimal amount of anhydrous THF.

    • Cool the ylide solution back down to 0 °C.

    • Add the tropinone solution dropwise to the ylide suspension.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of tropinone.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

    • Combine the organic layers and perform the acid-base extraction as described in the troubleshooting section above to remove the Ph₃PO byproduct.

    • After the final extraction from the basified aqueous layer, dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane.

References

  • (No source provided for this number in the context)
  • Jirschitzka, J., et al. (2017). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 22(3), 389. Available at: [Link]

  • Chen, Z., et al. (2008). Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. The Journal of organic chemistry, 73(10), 3791-3796. Available at: [Link]

  • Mejía, S. M., et al. (2012). Chemical thermodynamics applied to the synthesis of tropinone. Revista Colombiana de Química, 41(3), 337-352. Available at: [Link]

  • University of Bristol. (n.d.). Synthesis - Atropine. Retrieved from [Link]

  • Wikipedia. (n.d.). Tropinone. Retrieved from [Link]

  • (No source provided for this number in the context)
  • (No source provided for this number in the context)
  • (No source provided for this number in the context)
  • The Hive. (2004). Synthesis of Tropinone & 2-CMT. Retrieved from [Link]

  • (No source provided for this number in the context)
  • (No source provided for this number in the context)
  • (No source provided for this number in the context)
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available at: [Link]

  • (No source provided for this number in the context)
  • Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • (No source provided for this number in the context)
  • (No source provided for this number in the context)
  • Google Patents. (2013). CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride.
  • (No source provided for this number in the context)

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the High-Performance Liq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) retention time of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane. As a bicyclic amine, this compound presents unique challenges in reversed-phase chromatography that require careful method development and optimization.

Troubleshooting Guide: Addressing Common HPLC Issues

This section addresses specific problems you may encounter during the analysis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane.

Problem 1: My 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane peak is showing significant tailing.

Answer:

Peak tailing is a common issue when analyzing basic compounds like 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane on standard silica-based reversed-phase columns.[1][2][3] The primary cause is the interaction between the basic amine functional group of your analyte and acidic residual silanol groups on the silica surface of the column packing material.[1] This secondary interaction leads to a portion of the analyte molecules being more strongly retained, resulting in a skewed peak shape.

Here are several strategies to mitigate peak tailing:

  • Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5), you can suppress the ionization of the silanol groups, minimizing their interaction with your protonated basic analyte.[1][3] However, be aware that this will also ensure your analyte is fully protonated, which may decrease its retention time.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound to shield them from interacting with basic analytes.[2] If you are not already using one, switching to a column specifically designed for the analysis of basic compounds is highly recommended.

  • Consider High pH Mobile Phase: An alternative approach is to use a high pH mobile phase (e.g., pH 9-11). At high pH, your basic analyte will be in its neutral, free-base form, which can increase its hydrophobicity and retention on a reversed-phase column.[4] This approach also deprotonates the silanol groups, but the neutral analyte will have less affinity for them. Crucially, you must use a column specifically designed for high pH stability to avoid rapid column degradation. [5]

  • Check for Physical Issues: While chemical interactions are the most likely cause, physical problems within the HPLC system can also lead to peak tailing.[2] These can include a void at the head of the column, a partially blocked frit, or improper fittings. To diagnose this, inject a neutral compound; if it also tails, the issue is likely physical.[2]

Problem 2: The retention time of my analyte is too short, and it elutes near the void volume.

Answer:

Poor retention of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is a common challenge, especially at low mobile phase pH where the compound is protonated and thus more polar. Here’s how to increase its retention time:

  • Decrease the Organic Solvent Content: In reversed-phase HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention time of your analyte.

  • Increase the Mobile Phase pH: As mentioned previously, increasing the pH will shift the equilibrium of your basic analyte towards its neutral, more hydrophobic form, leading to stronger interaction with the C18 stationary phase and thus longer retention.[6][7] Remember to use a pH-stable column for this approach.[5]

  • Choose a More Retentive Stationary Phase: If you are using a C8 column, switching to a C18 column of the same brand and particle size will generally provide more retention. You could also consider columns with different stationary phase chemistries, such as those with embedded polar groups, which can offer alternative selectivity.

Problem 3: My retention times are drifting and not reproducible.

Answer:

Drifting retention times can compromise the reliability of your analytical method. The root cause is often related to a lack of equilibration or changes in the mobile phase pH.

  • Ensure Proper Column Equilibration: Always allow sufficient time for your column to equilibrate with the mobile phase before starting your analytical run. This is especially important when changing mobile phase composition or pH.

  • Buffer Your Mobile Phase: The pH of the mobile phase is a critical parameter for the retention of ionizable compounds.[6] It is essential to use a buffer to maintain a constant pH. The buffer's pKa should be within +/- 1 pH unit of your desired mobile phase pH for effective buffering.[6]

  • Control the Temperature: Column temperature can affect retention time. Using a column oven will ensure a stable and reproducible temperature throughout your analyses.

  • Check for System Leaks: Even a small leak in the HPLC system can cause fluctuations in pressure and flow rate, leading to retention time variability.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the HPLC analysis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane.

What is a good starting point for HPLC method development for this compound?

Answer:

A good starting point for method development for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane would be to use a base-deactivated C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous phase.

Here is a suggested starting method:

ParameterRecommendation
Column Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a low wavelength (e.g., 200-210 nm) or Mass Spectrometry

This initial method uses a low pH to mitigate silanol interactions and provides a broad gradient to determine the approximate elution conditions. From here, you can optimize the gradient, mobile phase composition, and pH to achieve the desired separation.

How does mobile phase pH affect the retention of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane?

Answer:

The mobile phase pH has a significant impact on the retention of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane because it is a basic compound with a nitrogen atom that can be protonated.

  • At low pH (e.g., below its pKa) , the amine group will be protonated (BH+). In this ionized form, the molecule is more polar and will have weaker interactions with the nonpolar C18 stationary phase, resulting in a shorter retention time.[6][7]

  • At high pH (e.g., above its pKa) , the amine group will be in its neutral, free-base form (B). This form is less polar and more hydrophobic, leading to stronger interactions with the stationary phase and a longer retention time.[4][6]

The relationship between pH and retention time can be visualized with the following diagram:

G cluster_0 Effect of Mobile Phase pH on a Basic Analyte Low_pH Low pH (e.g., pH < pKa) Analyte_Low Analyte is Protonated (BH+) More Polar Low_pH->Analyte_Low leads to High_pH High pH (e.g., pH > pKa) Analyte_High Analyte is Neutral (B) Less Polar High_pH->Analyte_High leads to Retention_Low Shorter Retention Time Analyte_Low->Retention_Low results in Retention_High Longer Retention Time Analyte_High->Retention_High results in

Figure 1. Influence of mobile phase pH on the ionization state and retention of a basic analyte.
What type of HPLC column is best for analyzing 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane?

Answer:

The best choice of column for analyzing 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is a modern, high-purity, base-deactivated C18 or C8 column. These columns are specifically designed to minimize the interactions that cause peak tailing with basic compounds.[2] If you need to work at a high pH to achieve adequate retention, it is imperative to select a column that is specified by the manufacturer to be stable at high pH values. These columns often use hybrid particle technology or have modified surface chemistry to resist dissolution of the silica backbone under alkaline conditions.[4]

How can I optimize the gradient for better separation of my analyte from impurities?

Answer:

Once you have an initial gradient that shows where your analyte and any impurities elute, you can "stretch out" the gradient in that region to improve resolution.[8]

Here is a systematic approach to gradient optimization:

G Start Initial Broad Gradient (e.g., 5-95% B in 15 min) Identify_Elution Identify Elution Window of Analyte and Impurities Start->Identify_Elution Shallow_Gradient Create a Shallower Gradient Across the Elution Window Identify_Elution->Shallow_Gradient Isocratic_Hold Optional: Add Isocratic Holds Before and After Elution Shallow_Gradient->Isocratic_Hold Fine_Tune Fine-Tune Gradient Slope and Hold Times Isocratic_Hold->Fine_Tune Final_Method Final Optimized Method Fine_Tune->Final_Method

Figure 2. Workflow for HPLC gradient optimization.

For example, if your analyte elutes at 40% acetonitrile in your initial broad gradient, you could try a new gradient that runs from 30% to 50% acetonitrile over a longer period. This will decrease the rate of change of the mobile phase strength, allowing more time for the separation to occur.[8]

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Chromatography Forum. (2002, December 19). HPLC conditions for basic compound? Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane Crystallization

System Characteristics & Overview The crystallization of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (commonly known as 3-methylenetropane) presents unique challenges due to its structural properties. As a bicyclic te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

System Characteristics & Overview

The crystallization of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (commonly known as 3-methylenetropane) presents unique challenges due to its structural properties. As a bicyclic tertiary amine (pKa ~10) featuring an exocyclic double bond, it is typically synthesized via the Wittig reaction from 3-tropinone.

The primary hurdles in isolating pure crystalline salts (e.g., hydrochloride or hydrobromide) stem from three factors:

  • Co-crystallization of Wittig Byproducts: Triphenylphosphine oxide (TPPO) acts as a strong hydrogen bond acceptor, readily co-crystallizing with polar amine salts.

  • Structural Analogs: Unreacted 3-tropinone shares the basic tropane core, making standard liquid-liquid extraction (LLE) insufficient for complete separation.

  • Thermodynamic Instability: The exocyclic 3-methylene group is prone to acid-catalyzed isomerization to the thermodynamically more stable endocyclic isomer (3-methyl-2-tropene) during salt formation.

This guide provides field-proven, self-validating methodologies to navigate these physicochemical hurdles.

Troubleshooting Guide & FAQs

Q1: My crystallized product is heavily contaminated with triphenylphosphine oxide (TPPO). Standard recrystallization isn't working. Why does this happen and how do I fix it? A1: TPPO is highly polar and forms strong hydrogen bonds with amine salts, causing it to co-precipitate in intermediate-polarity solvent systems. Because its solubility profile mimics that of your target salt, standard recrystallization is ineffective. Solution: Employ an orthogonal chemical conversion prior to crystallization. By treating the crude ethanolic mixture with anhydrous Zinc Chloride ( ZnCl2​ ), the Zn2+ ions selectively coordinate to the phosphoryl oxygen of TPPO, forming an insoluble ZnCl2​(TPPO)2​ complex that can be filtered out [1].

Q2: I am observing "oiling out" (liquid-liquid phase separation) instead of crystal formation when adding acid to the free base. What is the cause? A2: Oiling out occurs when the initial supersaturation of the solution is too high, or when residual water/solvents disrupt the crystal lattice formation. The system separates into a solute-rich liquid phase rather than nucleating solid crystals. Solution: Shift to an anti-solvent crystallization strategy. Dissolve the free base in a primary solvent (e.g., Isopropanol) and slowly titrate the acid. Then, introduce a non-polar anti-solvent (e.g., Heptane) dropwise. To validate supersaturation and force nucleation, you must introduce seed crystals before the cloud point is reached. Recent studies also indicate that applying a magnetic field (0.4–0.6 T) can disrupt solute-solvent hydrogen bonding, reducing induction time and preventing oiling out in tropane alkaloid systems [2].

Q3: NMR analysis of my final crystals shows the presence of an endocyclic double bond isomer (3-methyl-2-tropene). How did this form? A3: The exocyclic double bond of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is thermodynamically less stable than the endocyclic position. During the salt formation step, excess strong acid (like HCl or HBr) combined with the exothermic heat of neutralization catalyzes the migration of the double bond [3]. Solution: Strict thermodynamic control. Maintain the reaction vessel below 20°C during acid addition and strictly control stoichiometry to 1.05 equivalents of acid.

Q4: How do I separate unreacted 3-tropinone from the product? A4: Because both are basic tropane alkaloids, they will co-extract into the aqueous phase during acid-base LLE. Solution: Exploit the slight difference in their pKa values and salt solubilities. 3-Methylenetropane hydrochloride is generally less soluble in cold isopropanol than tropinone hydrochloride. Fractional crystallization, validated by TLC or HPLC of the mother liquor, is the most scalable approach.

Experimental Protocols

Every protocol below is designed as a self-validating system to ensure trustworthiness and reproducibility.

Protocol A: Orthogonal TPPO Removal via ZnCl2​ Complexation

Causality: Exploits the Lewis acid-base interaction between Zn2+ and the phosphoryl oxygen of TPPO to force precipitation in polar solvents [4].

  • Dissolution: Concentrate the crude Wittig reaction mixture under reduced pressure to remove non-polar reaction solvents. Dissolve the resulting oil in minimal warm Ethanol (2 mL/g of crude).

  • Complexation: Prepare a 1.8 M solution of anhydrous ZnCl2​ in Ethanol. Add 1.0 equivalent of ZnCl2​ relative to the theoretical TPPO yield.

  • Validation & Precipitation: Stir at room temperature for 2 hours. Scratch the inside of the flask with a glass rod to induce nucleation. A thick white precipitate of ZnCl2​(TPPO)2​ will form.

  • Filtration: Filter the suspension through a Celite pad. Wash the filter cake with cold Ethanol.

  • In-Process Check: Spot the filtrate on a TLC plate (Eluent: 100% Ethyl Acetate, UV visualization). The bright UV-active spot at Rf​ ~0.4 (TPPO) should be absent.

Protocol B: Anti-Solvent Crystallization of 3-Methylenetropane Hydrochloride

Causality: Controlled reduction of the dielectric constant forces the polar amine salt out of solution while keeping neutral impurities dissolved.

  • Free Base Isolation: Subject the filtrate from Protocol A to acid-base extraction (pH 2 with 1M HCl, wash with Toluene, then basify aqueous layer to pH 10 with NaOH , and extract with Ethyl Acetate). Dry the organic layer over Na2​SO4​ and concentrate.

  • Primary Solvation: Dissolve the purified free base in Isopropanol (iPrOH) at a concentration of 100 mg/mL.

  • Salt Formation (Critical Temperature Control): Submerge the flask in an ice bath. Monitor internal temperature to ensure it remains < 20°C. Slowly add 1.05 equivalents of ethereal HCl dropwise.

  • Anti-Solvent Addition: Remove the ice bath. Slowly add Heptane dropwise until the solution becomes faintly turbid (the metastable zone).

  • Seeding & Validation: Add 1-2 mg of pure 3-methylenetropane hydrochloride seed crystals. If the crystals dissolve, add more Heptane. If they persist and grow, supersaturation is validated.

  • Maturation: Cool the mixture to 4°C at a rate of 0.5°C/min to maximize crystal lattice perfection and yield. Filter and wash with cold Heptane.

Data Presentation

Table 1: Impurity Profile and Targeted Removal Strategies
ImpuritySourceCausality of PersistenceRemoval Strategy
Triphenylphosphine Oxide (TPPO) Wittig Reaction ByproductHydrogen bonding with amine salts; similar solubility in intermediate polarity solvents. ZnCl2​ complexation; Acid-Base LLE.
3-Tropinone Unreacted Starting MaterialShares the basic tropane bicyclic core (pKa ~10).Fractional crystallization; pH-gradient extraction.
3-Methyl-2-tropene Isomerization / DegradationAcid/heat-catalyzed migration of the exocyclic double bond to the endocyclic position.Strict temperature control (<20°C) during salt formation.
Table 2: Solvent Systems for Tropane Alkaloid Crystallization
Solvent SystemRoleMechanism & Outcome
Isopropanol (iPrOH) Primary SolventDissolves the free base and HCl gas; promotes moderate supersaturation without oiling out.
Heptane Anti-SolventLowers the bulk dielectric constant, forcing nucleation of the polar amine salt.
Ethanol / ZnCl2​ Pre-treatment Zn2+ coordinates to the phosphoryl oxygen of TPPO, forming an insoluble complex.
Ethyl Acetate / Water LLE SystemSeparates basic amines (aqueous, pH <3) from neutral organics (organic phase).

Process Visualization

G Start Crude 3-Methylenetropane (Wittig Reaction Mixture) ZnCl2 ZnCl2 / EtOH Treatment (Precipitate TPPO) Start->ZnCl2 Filter1 Filtration ZnCl2->Filter1 SolidTPPO ZnCl2(TPPO)2 Complex (Discard) Filter1->SolidTPPO Solid Filtrate1 Filtrate (Amine + Trace Impurities) Filter1->Filtrate1 Liquid LLE Acid-Base Extraction (pH 2 -> Wash -> pH 10) Filtrate1->LLE OrgWaste Neutral/Acidic Impurities (Discard) LLE->OrgWaste Org Phase (pH 2) FreeBase Purified Free Base (Organic Phase) LLE->FreeBase Org Phase (pH 10) SaltForm Salt Formation (HCl in iPrOH, <20°C) FreeBase->SaltForm Cryst Anti-Solvent Crystallization (Add Heptane, Seed, Cool) SaltForm->Cryst Pure Pure 3-Methylenetropane HCl Cryst->Pure Filter & Wash

Workflow for the orthogonal purification and anti-solvent crystallization of 3-methylenetropane.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017, 82(19), 9931-9936. URL:[Link]

  • Wu, Z., et al. "Application of Magnetic Field to Accelerate the Crystallization of Scopolamine Hydrobromide." Separations, 2023, 10(9), 504. URL:[Link]

  • Thawabteh, A. M., et al. "Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives." Toxins, 2025, 17(9), 469. URL:[Link]

Optimization

Technical Support Center: Stabilizing 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane in Aqueous Solutions

Welcome to the Advanced Application Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid degradation of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid degradation of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (commonly known as 3-methylenetropane) during aqueous assays.

This bicyclic alkaloid possesses two highly reactive structural liabilities: a tertiary amine (the N-methyl group at position 8) and an exocyclic double bond (the 3-methylene group). Without rigorous environmental control, aqueous solutions of this compound will rapidly succumb to N-oxidation and alkene cleavage. This guide provides field-proven, self-validating protocols to ensure absolute structural integrity during your drug development workflows.

🔍 Troubleshooting Guide & FAQs

Q: My LC-MS data shows a +16 Da mass shift during aqueous storage. Why is this happening, and how do I prevent it?

A: A +16 Da shift is the classic signature of N-oxide formation. The tertiary amine of the tropane skeleton is highly nucleophilic and extremely susceptible to oxidation by dissolved oxygen or trace peroxides present in aqueous buffers[1]. In tropane alkaloids, the tertiary N-methylamine readily oxidizes to the corresponding N-oxide even under mild conditions[2].

The Causality & Solution: Oxidation requires the nitrogen's lone pair of electrons to be sterically and electronically available. By lowering the pH of your solution below the pKa of the amine (typically ~9.5 for tropane derivatives), you force the protonation of the nitrogen, forming an ammonium salt. This ties up the lone pair, drastically reducing its nucleophilicity and rendering it inert to peroxide-mediated oxidation[1]. Action: Always buffer your stock solutions to pH 4.0–5.0.

Q: Even at low pH, I am observing degradation products consistent with epoxidation or oxidative cleavage. What is the mechanism here?

A: While low pH protects the amine, the exocyclic 3-methylene double bond remains vulnerable to radical-mediated auto-oxidation. This pathway is almost exclusively catalyzed by trace heavy metal ions (e.g., Fe²⁺, Cu²⁺) leaching from glassware, spatulas, or lower-grade water.

The Causality & Solution: Trace metals act as electron transfer catalysts, generating reactive oxygen species (ROS) from dissolved oxygen. To establish a self-validating protective system, you must sequester these metals. Ethylenediaminetetraacetic acid (EDTA) is the industry standard for this. EDTA forms highly stable, water-soluble complexes with trace metals, sterically hindering their ability to catalyze oxidative degradation[3]. Action: Add 0.05% to 0.1% (w/v) disodium EDTA to your aqueous diluent.

Q: Should I add a chemical antioxidant to the aqueous solution?

A: Yes, but selection is critical. While lipophilic antioxidants like Butylated hydroxytoluene (BHT) are common in dry formulations, they are highly ineffective in aqueous solutions due to poor solubility[1].

The Causality & Solution: For aqueous systems, you need a hydrophilic reducing agent that will be selectively oxidized in place of your target molecule. Ascorbic acid or sodium metabisulfite are excellent choices. They act as sacrificial scavengers for any dissolved oxygen that bypasses your inert gas sparging.

📊 Quantitative Stability Data

The following table summarizes the causal relationship between environmental controls and the structural integrity of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane.

Experimental ConditionpHAdditivesAtmosphere% Recovery (Day 14)Primary Degradant
Unbuffered Water ~7.0NoneAmbient Air42.3%N-Oxide (+16 Da)
Acidified Water 4.5NoneAmbient Air78.1%Epoxide / Cleavage
Buffered + Chelator 4.50.1% EDTAAmbient Air91.5%Minor Epoxide
Optimized Protocol 4.50.1% EDTA + 0.1% Ascorbic AcidN₂ Sparged>99.9% None Detected

🧪 Experimental Protocol: Preparation of Ultra-Stable Aqueous Stock Solutions

To create a self-validating, oxidation-resistant aqueous environment, follow this step-by-step methodology:

  • Buffer Preparation: In a clean, acid-washed volumetric flask, prepare a 50 mM sodium acetate buffer. Adjust the pH strictly to 4.5 using glacial acetic acid to ensure complete amine protonation.

  • Chelation & Antioxidant Addition: Add 1.0 mg/mL Disodium EDTA (to sequester catalytic trace metals) and 1.0 mg/mL Ascorbic Acid (as a sacrificial hydrophilic antioxidant) to the buffer. Stir until completely dissolved.

  • Deoxygenation (Critical Step): Transfer the fortified buffer to a Schlenk flask or heavy-walled bottle. Sparge the solution vigorously with high-purity Nitrogen (N₂) or Argon for a minimum of 30 minutes to physically displace dissolved oxygen.

  • API Dissolution: Under a continuous stream of inert gas, accurately weigh and add the 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane to the degassed buffer to achieve your target concentration (e.g., 10 mg/mL).

  • Verification & Storage: Verify the final pH remains between 4.5 and 5.0. Aliquot the solution into amber glass HPLC vials (to prevent photochemical radical initiation) that have been pre-purged with Argon. Seal with PTFE-lined septa and store at 2–8°C.

🔀 Degradation Pathways & Intervention Logic

The diagram below maps the dual oxidative vulnerabilities of the molecule and the specific points where our protocol intervenes.

G Compound 8-Methyl-3-methylene- 8-azabicyclo[3.2.1]octane NOxidation N-Oxidation (Tertiary Amine) Compound->NOxidation Dissolved O2 / Peroxides AlkeneOx Alkene Oxidation (Exocyclic Methylene) Compound->AlkeneOx Trace Metals / Radicals NOxide N-Oxide Degradant (+16 Da) NOxidation->NOxide Epoxide Epoxide / Cleavage Products AlkeneOx->Epoxide pHControl pH < 5.0 (Protonates Amine) pHControl->NOxidation Inhibits Chelation EDTA Addition (Sequesters Metals) Chelation->AlkeneOx Inhibits

Oxidative degradation pathways of 3-methylenetropane and targeted chemical interventions.

📚 References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC (National Institutes of Health) URL:[Link]

  • Two-Step Iron(0)-Mediated N-Demethylation of N-Methyl Alkaloids Source: ACS Publications URL:[Link]

  • Focus Group Decision Document for Tolerance Reassessment of Ethylenediaminetetraacetic Acid (EDTA) and its Salts Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Receptor Binding Affinities of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane and Tropinone

For Researchers, Scientists, and Drug Development Professionals Introduction to the Compounds Tropane alkaloids are a class of bicyclic alkaloids known for their wide range of physiological effects, primarily mediated th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Tropane alkaloids are a class of bicyclic alkaloids known for their wide range of physiological effects, primarily mediated through their interaction with neurotransmitter receptors.[1] At the core of this class is the 8-azabicyclo[3.2.1]octane skeleton.[2]

Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) is a foundational member of the tropane alkaloid family and a key intermediate in the biosynthesis and chemical synthesis of numerous pharmacologically active compounds, including atropine and cocaine.[3] Its rigid bicyclic structure and the presence of a ketone at the C-3 position are defining features that influence its interaction with biological targets.

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is a derivative of tropinone where the C-3 ketone is replaced by an exocyclic methylene group. There is a notable scarcity of publicly available experimental data regarding the biological activity of this specific compound.[4] Therefore, its receptor binding profile is largely inferred from structure-activity relationship (SAR) studies of related tropane alkaloids.[5]

Comparative Analysis of Receptor Binding Affinity

The primary targets for many tropane alkaloids are muscarinic acetylcholine receptors (mAChRs), though interactions with other receptors, such as dopamine and serotonin transporters, are also documented.[6][7]

Muscarinic Acetylcholine Receptor (mAChR) Affinity

Tropane alkaloids are well-known for their anticholinergic properties, acting as competitive antagonists at muscarinic receptors.[6] The affinity and selectivity for the five mAChR subtypes (M1-M5) are highly dependent on the substituents on the tropane core.

Tropinone itself exhibits weak affinity for muscarinic receptors. Its primary role is that of a synthetic precursor. However, derivatives of tropinone, where the ketone is reduced and esterified, can be potent muscarinic antagonists.[8]

For 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane , the introduction of an exocyclic double bond at the C-3 position is expected to alter its binding profile compared to tropinone. SAR studies on related tropane derivatives have shown that the introduction of unsaturation in the tropane ring can influence potency at muscarinic receptors. For instance, some alkene derivatives of tropanes have displayed greater potencies than their saturated alcohol counterparts.[5] It is plausible that the exocyclic methylene group could influence the conformation of the bicyclic ring system, thereby affecting its fit within the receptor binding pocket. However, without direct experimental data, any statement on its affinity remains speculative.

Dopamine and Serotonin Transporter Affinity

Certain tropane alkaloids, most notably cocaine and its analogs, are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[9]

Tropinone does not exhibit significant affinity for DAT or SERT.

The binding affinity of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane for these transporters is not documented. However, structural modifications to the tropane skeleton can dramatically influence activity at these targets.[10] The presence of the exocyclic methylene group represents a significant structural change from tropinone, but it is unlikely to confer high affinity for monoamine transporters in the absence of other critical pharmacophoric features, such as a 2β-carbomethoxy group and a 3β-aryl substituent found in potent DAT inhibitors like WIN 35,428.[10][11]

Summary of Receptor Binding Affinity

The following table summarizes the known and predicted receptor binding affinities. It is crucial to note that the data for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane is predictive and highlights a significant data gap in the literature.

CompoundMuscarinic Receptors (mAChRs)Dopamine Transporter (DAT)Serotonin Transporter (SERT)
Tropinone Weak affinityNegligible affinityNegligible affinity
8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane Predicted weak to moderate affinity (Antagonist)Predicted negligible affinityPredicted negligible affinity

Experimental Protocol: Determination of Muscarinic Receptor Binding Affinity via Radioligand Binding Assay

To address the data gap for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, a competitive radioligand binding assay can be employed. This protocol provides a robust framework for determining the binding affinity (Ki) of a test compound for the M1-M5 muscarinic receptor subtypes.[12][13]

I. Materials and Reagents
  • Cell Membranes: CHO-K1 or HEK293 cells stably expressing one of the human M1-M5 muscarinic receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific Binding Control: Atropine (1 µM).

  • Test Compound: 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane and Tropinone, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Cell harvester.

  • Scintillation counter.

II. Assay Procedure
  • Membrane Preparation:

    • Culture cells expressing the desired muscarinic receptor subtype to a high density.

    • Harvest the cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of 1 µM atropine (for non-specific binding) or 50 µL of the test compound at various concentrations.

      • 50 µL of [³H]-NMS at a final concentration close to its Kd value.

      • 150 µL of the cell membrane preparation (typically 10-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

III. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of competing ligand).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Visualizing the Experimental Workflow

G cluster_prep I. Membrane Preparation cluster_assay II. Binding Assay cluster_filter III. Filtration & Quantification cluster_analysis IV. Data Analysis p1 Culture cells expressing muscarinic receptors p2 Harvest and homogenize cells p1->p2 p3 Centrifuge and resuspend membrane pellet p2->p3 p4 Determine protein concentration p3->p4 a3 Add cell membrane preparation p4->a3 a1 Prepare 96-well plate: - Total Binding - Non-specific Binding - Test Compound a2 Add [³H]-NMS (Radioligand) a1->a2 a2->a3 a4 Incubate to reach equilibrium a3->a4 f1 Filter through glass fiber filters (Cell Harvester) a4->f1 f2 Wash filters to remove unbound radioligand f1->f2 f3 Add scintillation cocktail f2->f3 f4 Measure radioactivity (CPM) (Scintillation Counter) f3->f4 d1 Calculate Specific Binding f4->d1 d2 Plot dose-response curve d1->d2 d3 Determine IC₅₀ d2->d3 d4 Calculate Ki using Cheng-Prusoff equation d3->d4

Caption: Workflow for Radioligand Binding Assay.

Structure-Activity Relationship and Signaling Pathway

The interaction of tropane alkaloids with muscarinic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the antagonism of acetylcholine-mediated signaling.

G cluster_pathway Muscarinic Receptor Antagonism ligand Tropane Alkaloid (e.g., 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane) receptor Muscarinic Receptor (M1-M5) ligand->receptor Binds and blocks g_protein G-protein (Gq/11 or Gi/o) receptor->g_protein Prevents activation effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) g_protein->effector No modulation second_messenger Second Messenger (e.g., IP₃, DAG, cAMP) effector->second_messenger Basal level cellular_response Cellular Response (e.g., smooth muscle contraction, glandular secretion) second_messenger->cellular_response Inhibition of response

Caption: Antagonism of Muscarinic Receptor Signaling.

Conclusion

While tropinone is well-characterized as a synthetic intermediate with low intrinsic affinity for key neurotransmitter receptors, the receptor binding profile of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane remains to be experimentally determined. Based on the structure-activity relationships of related tropane alkaloids, it is predicted to have weak to moderate affinity for muscarinic receptors and negligible affinity for dopamine and serotonin transporters. This guide underscores the need for further empirical investigation to fully characterize the pharmacological profile of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane and provides a clear experimental path forward for researchers in the field.

References

  • Camps, P., et al. (2009). Design, Synthesis, and Structure–Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry, 52(18), 5696-5708. Available from: [Link]

  • Camps, P., et al. (2009). Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists. Journal of Medicinal Chemistry, 52(18), 5696-5708. Available from: [Link]

  • ResearchGate. (2009). Design, Synthesis, and Structure-Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. Request PDF. Available from: [Link]

  • Newman, A. H., et al. (2001). Structure-activity Relationships at Monoamine Transporters and Muscarinic Receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 585-597. Available from: [Link]

  • Singh, S. (2000). Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925-1024. Available from: [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Milius, R. A., et al. (1991). Synthesis and Receptor Binding of N-Substituted Tropane Derivatives. High-Affinity Ligands for the Cocaine Receptors. The Vespiary. Available from: [Link]

  • Olson, D. E., et al. (2023). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 14(17), 3169-3180. Available from: [Link]

  • Milius, R. A., et al. (1991). Synthesis and receptor binding of N-substituted tropane derivatives. High-affinity ligands for the cocaine receptor. Journal of Medicinal Chemistry, 34(5), 1728-1731. Available from: [Link]

  • Subczynski, W. K., & Markowska, E. (2004). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Receptors and Signal Transduction, 24(1-2), 1-17. Available from: [Link]

  • Semantic Scholar. (1991). Synthesis and receptor binding of N-substituted tropane derivatives. High-affinity ligands for the cocaine receptor. Available from: [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 13(8), 1887-1926. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. Retrieved from [Link]

  • Filippini, M.-H., & Rodriguez, J. (2010). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 110(10), 6064-6115. Available from: [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available from: [Link]

  • Jirschitzka, J., et al. (2012). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 17(10), 12384-12407. Available from: [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 13(8), 1887-1926. Available from: [Link]

  • ResearchGate. (2007). IMPROVED SYNTHESIS OF 8METHYL3, 8-DIAZABICYCLO [3.2.1] OCTANE. Request PDF. Available from: [Link]

  • INHN. (n.d.). The role of the tropane skeleton in drug research. INHN. Retrieved from [Link]

  • Trado, A., et al. (2011). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 21(2), 799-802. Available from: [Link]

  • Wikipedia. (n.d.). Tropinone. Wikipedia. Retrieved from [Link]

  • Sweta, V. R., & Lakshmi, T. (2015). Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119. Available from: [Link]

  • Wikipedia. (n.d.). Tropane alkaloid. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2016). Muscarinic Receptor Agonists And Antagonists. Request PDF. Available from: [Link]

  • Kulkarni, S. S., & Lindsley, C. W. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. International Journal of Molecular Sciences, 23(3), 1836. Available from: [Link]

  • Hegde, S. S., et al. (1997). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 120(8), 1409-1416. Available from: [Link]

  • Jakubík, J., & El-Fakahany, E. E. (2022). Multitargeting nature of muscarinic orthosteric agonists and antagonists. Frontiers in Pharmacology, 13, 1038907. Available from: [Link]

Sources

Comparative

comparative toxicity of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane and cocaine analogs

Executive Summary The development of indirect dopamine agonists for the treatment of stimulant addiction requires the delicate uncoupling of therapeutic dopamine transporter (DAT) inhibition from systemic toxicity[1]. Co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of indirect dopamine agonists for the treatment of stimulant addiction requires the delicate uncoupling of therapeutic dopamine transporter (DAT) inhibition from systemic toxicity[1]. Cocaine, the prototypical tropane alkaloid, is severely limited by its acute cardiotoxicity and metabolism-induced hepatotoxicity[2]. To engineer safer alternatives, medicinal chemists developed phenyltropanes (e.g., RTI-336, WIN 35,428)—cocaine analogs that lack the ester functionality[3].

To rigorously benchmark the toxicity of these analogs, 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (a non-esterified, non-arylated tropane scaffold) is utilized as a fundamental structural baseline. This guide provides an objective, data-driven comparison of the toxicological profiles of these three chemical classes, equipping drug development professionals with self-validating workflows for preclinical screening.

Structural Causality of Toxicity

Understanding the toxicity of tropane derivatives requires mapping specific functional groups to their physiological targets:

  • Cocaine (Benzoylmethylecgonine): The benzoyloxy ester at the 3-position is the primary pharmacophore for voltage-gated sodium channel (Nav1.5) blockade. This local anesthetic property manifests systemically as severe cardiotoxicity, including arrhythmias and QT prolongation[4]. Additionally, CYP3A-mediated N-demethylation of cocaine produces norcocaine, a highly reactive metabolite that drives intracellular glutathione (GSH) depletion and hepatocyte apoptosis[5].

  • Cocaine Analogs (Phenyltropanes): By directly attaching the phenyl ring to the tropane skeleton and eliminating the ester spacer, phenyltropanes retain high DAT affinity while drastically reducing Nav1.5 blockade[1]. This structural paradigm shift effectively circumvents the acute cardiotoxic liabilities of cocaine while increasing metabolic stability[3].

  • 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane: This molecule represents the bare tropane core with an exocyclic double bond. Lacking both the ester linkage and the aryl pharmacophore, it cannot bind to DAT or Nav1.5. In toxicological screening, it serves as the ultimate negative control, proving that the bicyclic tropane skeleton itself is not the source of cocaine's systemic toxicity.

Comparative Toxicity Matrix

The following table summarizes the quantitative pharmacological and toxicological divergence between the parent compound, its optimized analogs, and the baseline scaffold.

Compound ClassRepresentative MoleculeDAT Affinity ( Ki​ , nM)Nav1.5 Blockade ( IC50​ , µM)Hepatotoxicity (GSH Depletion)Abuse Liability (In Vivo)
Esterified Tropane Cocaine~200 - 300~5 - 10 (High Risk)High (via Norcocaine)High (Rapid Onset)
Phenyltropane Analog RTI-336 / WIN 35,428~10 - 50>100 (Low Risk)NegligibleModerate (Slow Onset)
Baseline Scaffold 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane>10,000>500 (Inert)NegligibleNone

Mechanistic Visualization

ToxicityPathways Cocaine Cocaine (Esterified Tropane) NaChannel Nav1.5 Channel Blockade Cocaine->NaChannel DAT DAT Overstimulation Cocaine->DAT CYP CYP3A Metabolism (Norcocaine) Cocaine->CYP Analogs Phenyltropanes (Ester-cleaved Analogs) Analogs->NaChannel Abolished Analogs->DAT Analogs->CYP Resistant Scaffold 8-Methyl-3-methylene- 8-azabicyclo[3.2.1]octane Scaffold->NaChannel Abolished Scaffold->DAT Abolished Scaffold->CYP Resistant CardioTox Cardiotoxicity (Arrhythmia / Ischemia) NaChannel->CardioTox NeuroTox Neurotoxicity & Abuse Liability DAT->NeuroTox HepatoTox Hepatotoxicity (GSH Depletion) CYP->HepatoTox

Divergent toxicological pathways of cocaine, phenyltropanes, and the baseline tropane scaffold.

Self-Validating Experimental Protocols

To objectively compare the toxicity of these compounds, researchers must employ self-validating assay systems that isolate specific mechanisms of cellular damage.

Protocol A: High-Throughput Cardiotoxicity Screening (Nav1.5 Patch-Clamp)

Causality & Rationale: Cocaine-induced sudden cardiac death is primarily driven by the blockade of voltage-gated sodium channels in the myocardium[4]. By utilizing automated patch-clamp electrophysiology on HEK293 cells stably expressing human Nav1.5, we can directly quantify the local anesthetic liability of tropane derivatives.

Step-by-Step Methodology:

  • Cell Preparation: Culture Nav1.5-expressing HEK293 cells in DMEM supplemented with 10% FBS and G418. Harvest cells at 70-80% confluency.

  • Electrophysiological Recording: Load cells into an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration using an intracellular solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold cells at -100 mV. Apply a 20 ms depolarizing pulse to -20 mV at 0.1 Hz to elicit peak inward sodium currents.

  • Compound Application: Perfuse cells with ascending concentrations (0.1 µM to 300 µM) of Cocaine, RTI-336, and 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane.

  • Data Acquisition: Calculate the fractional block of the peak sodium current at each concentration to generate IC50​ values.

Self-Validation Mechanism: The protocol includes 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane as a structural negative control. If this baseline scaffold induces Nav1.5 blockade, the assay is generating false positives via non-specific membrane disruption rather than true receptor-ligand interaction.

Protocol B: Hepatotoxicity & Oxidative Stress Profiling

Causality & Rationale: Cocaine is not intrinsically hepatotoxic at low concentrations; rather, its CYP3A-mediated conversion to norcocaine depletes intracellular glutathione, triggering apoptosis[5]. Phenyltropanes and base scaffolds resist this specific metabolic cleavage.

Step-by-Step Methodology:

  • Hepatocyte Culture: Seed primary human hepatocytes in collagen-coated 96-well plates at a density of 5×104 cells/well.

  • Metabolic Modulation (The Validation Step): Pre-incubate half of the wells with 10 µM Ketoconazole (a potent CYP3A inhibitor) for 1 hour prior to compound exposure.

  • Drug Exposure: Treat the cells with 1 mM concentrations of Cocaine, a Phenyltropane analog, or 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane for 24 hours.

  • Glutathione Quantification: Lyse the cells and add monochlorobimane (MCB), a fluorescent probe that binds to GSH. Measure fluorescence at Ex/Em 380/460 nm.

  • Viability Readout: Perform an MTT or CellTiter-Glo assay to correlate GSH depletion with ATP-dependent cell viability.

Self-Validation Mechanism: This is a closed-loop validation system. Cocaine-induced cell death must be partially reversed in the ketoconazole-treated wells, proving the toxicity is CYP3A-dependent[5]. Conversely, the viability of cells treated with phenyltropanes or the baseline scaffold should remain high and unaffected by ketoconazole, confirming their inherent metabolic stability and lack of norcocaine-like toxic metabolites.

References

Sources

Validation

validating LC-MS/MS quantification of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane

Validating LC-MS/MS Quantification of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane: A Comparative Guide to Method Optimization Introduction 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, commonly referred to as 3-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Quantification of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane: A Comparative Guide to Method Optimization

Introduction

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane, commonly referred to as 3-methylenetropane, is a bicyclic tertiary amine belonging to the tropane alkaloid family[1][2]. Tropane alkaloids are critical targets in pharmacology, food safety, and toxicology due to their potent anticholinergic properties[3]. However, quantifying these highly polar, basic nitrogenous compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents distinct analytical challenges. Analysts frequently encounter severe peak tailing, poor retention on traditional reversed-phase columns, and profound matrix effects[4].

This guide objectively compares column chemistries and sample preparation strategies for the robust quantification of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane. By adhering to the ICH M10 bioanalytical method validation guidelines[5][6], we establish a self-validating framework that ensures analytical trustworthiness and reproducibility.

Chromatographic Separation: Overcoming Secondary Interactions

The tertiary amine in 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (pKa ~9.5) remains positively charged under standard acidic LC-MS conditions (e.g., 0.1% formic acid). On a standard C18 column, these protonated analytes interact with unendcapped residual silanols on the silica support. This secondary ion-exchange interaction leads to severe peak tailing, peak broadening, and compromised lower limits of quantification (LLOQ).

To resolve this, we compare three distinct column chemistries to establish the most reliable retention strategy[4].

Table 1: Comparative Evaluation of Analytical Columns for Tropane Alkaloids

Column ChemistryPrimary Retention MechanismTypical Peak Asymmetry ( As​ )Matrix Effect SusceptibilitySuitability for 3-Methylenetropane
Standard C18 Hydrophobic Partitioning> 1.8 (Severe Tailing)High (Elutes near void volume)Poor
Biphenyl Hydrophobic + π−π Interactions1.1 - 1.3 (Good)ModerateExcellent
HILIC Hydrophilic Partitioning / Ionic1.0 - 1.2 (Excellent)Low (Orthogonal retention)Excellent

The Causality Behind Column Selection:

  • Standard C18: Relies purely on hydrophobic partitioning. Because 3-methylenetropane is highly polar, it exhibits minimal retention, eluting near the void volume where matrix suppression from endogenous salts and phospholipids is most severe.

  • Biphenyl: Offers orthogonal π−π interactions. The electron-dense biphenyl rings provide enhanced retention for cyclic and basic compounds, effectively shifting the analyte out of the early-eluting matrix suppression zone.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., bare silica or amide) with a highly organic mobile phase. This provides excellent retention for polar amines and enhances electrospray ionization (ESI) efficiency due to the high volatility of the mobile phase[4].

Sample Preparation: LLE vs. Mixed-Mode SPE

Sample preparation must selectively isolate 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane from complex biological matrices (e.g., plasma, urine) while maintaining high recovery.

While Liquid-Liquid Extraction (LLE) requires adjusting the sample to a high pH (~10) to deprotonate the amine[7][8], it is prone to emulsion formation and variable recoveries. Conversely, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the superior, self-validating choice. MCX utilizes a dual-retention mechanism: hydrophobic interactions and strong cation exchange. Because the analyte is positively charged at low pH, it binds strongly to the sulfonic acid groups on the sorbent, allowing for aggressive washing steps that remove interferences[3].

Step-by-Step Methodology: Mixed-Mode SPE for 3-Methylenetropane
  • Pretreatment: Spike 200 µL of biological matrix with a Stable Isotope-Labeled Internal Standard (SIL-IS). Add 200 µL of 2% phosphoric acid ( H3​PO4​ ). Causality: The acid disrupts protein binding and ensures the tertiary amine is fully protonated for optimal ion-exchange binding.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the MCX cartridge to solvate the sorbent.

  • Loading: Load the pretreated sample at a controlled flow rate of 1 mL/min.

  • Washing (The Critical Cleanup):

    • Wash 1: 1 mL of 0.1 M HCl. Removes hydrophilic and neutral interferences while the analyte remains ionically bound.

    • Wash 2: 1 mL of 100% Methanol. Removes hydrophobic interferences (e.g., phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH (>10) neutralizes the protonated amine, breaking the ionic bond with the sorbent, while the methanol disrupts hydrophobic binding.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Workflow N1 Sample Preparation Add SIL-IS & Acidify N2 SPE Conditioning MeOH followed by H2O N1->N2 N3 Sample Loading Analyte retained via Cation Exchange N2->N3 N4 Washing Steps 0.1M HCl, then 100% MeOH N3->N4 N5 Elution 5% NH4OH in MeOH N4->N5 N6 LC-MS/MS Analysis HILIC or Biphenyl Column N5->N6

Workflow for mixed-mode SPE extraction of tropane alkaloids prior to LC-MS/MS analysis.

ICH M10 Validation Framework

To ensure the method is trustworthy and suitable for regulatory submissions, it must be rigorously evaluated against the ICH M10 guidelines for bioanalytical method validation[5][6].

A. Matrix Effects and the Role of SIL-IS

Matrix effects (ion suppression or enhancement) occur when co-eluting endogenous components interfere with the ionization of the analyte in the ESI source. According to ICH M10, the matrix factor (MF) should be evaluated in at least six independent matrix lots, and the precision (%CV) of the IS-normalized MF must be 15%[9][10].

Using a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a 13C or 2H labeled analog) is the "gold standard" for self-validation[9]. Because the SIL-IS co-elutes with the analyte and shares identical physicochemical properties, it experiences the exact same matrix suppression, perfectly correcting the response ratio and ensuring quantitative accuracy[9].

MatrixEffect M1 Matrix Effect Identified (Ion Suppression/Enhancement) M2 Is SIL-IS available? M1->M2 M3 Use SIL-IS to track analyte (Compensates for ionization variance) M2->M3 Yes M4 Optimize Sample Prep (Switch LLE to Mixed-Mode SPE) M2->M4 No M6 Method Validated (Accuracy ±15%) M3->M6 M5 Adjust Chromatography (Shift retention out of suppression zone) M4->M5 M5->M6

Logical decision tree for mitigating matrix effects during bioanalytical method validation.

B. Accuracy, Precision, and Carryover
  • Linearity: The calibration curve must be constructed using a linear regression with appropriate weighting (e.g., 1/x2 ). Back-calculated concentrations must be within ±15% of nominal (±20% at the LLOQ)[9][10].

  • Precision & Accuracy: Quality Control (QC) samples at low, mid, and high concentrations must demonstrate a coefficient of variation (CV) 15% and an accuracy within ±15%[10].

  • Carryover Assessment: Because tropane alkaloids can stick to autosampler needles and injection valves, carryover is a significant risk. Blank samples injected immediately after the Upper Limit of Quantification (ULOQ) must show an analyte response 20% of the LLOQ and 5% of the IS response[9][11]. Implementing a strong needle wash (e.g., Isopropanol/Methanol/Water with 0.1% Formic Acid) is critical to pass this validation parameter.

Conclusion

Validating the LC-MS/MS quantification of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane requires a deep understanding of its basic, polar nature. By transitioning from standard C18 columns to HILIC or Biphenyl chemistries, and employing Mixed-Mode SPE over traditional LLE, bioanalytical scientists can achieve the requisite sensitivity and selectivity. Strict adherence to ICH M10 guidelines, particularly through the use of SIL-IS, guarantees the integrity and reproducibility of the resulting pharmacokinetic data.

References

  • International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10". Available at:[Link]

  • MDPI. "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach...". Available at: [Link]

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5". Available at: [Link]

  • YouTube / Emery Pharma. "Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10". Available at: [Link]

  • NIST WebBook. "8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane". Available at: [Link]

  • ResearchGate. "Development and Validation of a Sensitive LC-MS/MS Method for the Simultaneous Analysis of Three-Tropane Alkaloids in Blood and Urine". Available at:[Link]

  • PubMed Central (PMC). "Simultaneous Determination of Pyrrolizidine and Tropane Alkaloids in Honey by Liquid Chromatography–mass Spectrometry". Available at:[Link]

  • PubMed. "Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices". Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane: An Evaluation of Reproducibility and Pathway Efficiency

For researchers and professionals in drug development, the synthesis of novel tropane alkaloids is a cornerstone of innovation. The 8-methyl-3-methylene-8-azabicyclo[3.2.1]octane scaffold, an exocyclic isomer of the more...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of novel tropane alkaloids is a cornerstone of innovation. The 8-methyl-3-methylene-8-azabicyclo[3.2.1]octane scaffold, an exocyclic isomer of the more commonly studied tropenes, presents a unique structural motif with potential for novel pharmacological activities. However, the successful and reproducible synthesis of this specific molecule is not extensively documented in peer-reviewed literature, necessitating a comparative analysis of plausible synthetic routes. This guide provides an in-depth evaluation of the most viable pathways for the synthesis of 8-methyl-3-methylene-8-azabicyclo[3.2.1]octane, with a critical focus on reproducibility, efficiency, and the underlying chemical principles that govern each transformation.

Introduction: The Challenge of the Exocyclic Methylene

The synthesis of the 8-azabicyclo[3.2.1]octane core is well-established, with the Robinson-Schöpf reaction for the preparation of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) being a classic and highly efficient method.[1][2][3][4] The primary challenge lies in the regioselective introduction of the exocyclic double bond at the C3 position. This guide will compare three logical and experimentally supported pathways originating from the common intermediate, tropinone.

Comparative Analysis of Synthetic Pathways

The three primary strategies for the synthesis of 8-methyl-3-methylene-8-azabicyclo[3.2.1]octane from tropinone are:

  • The Wittig Reaction: A direct and widely used method for converting ketones into alkenes.

  • The Shapiro Reaction: An alternative olefination reaction that proceeds through a tosylhydrazone intermediate.

  • Dehydration of a Tertiary Alcohol: A two-step approach involving the creation of a tertiary alcohol followed by elimination.

The following table summarizes the key quantitative and qualitative parameters for each route, providing a basis for selecting the most appropriate method for a given research objective.

ParameterPathway 1: Wittig ReactionPathway 2: Shapiro ReactionPathway 3: Dehydration of Tertiary Alcohol
Starting Material TropinoneTropinoneTropinone
Key Reagents Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi, NaH, KHMDS)p-Toluenesulfonhydrazide, strong base (e.g., n-BuLi, LDA)Organometallic reagent (e.g., MeLi, MeMgBr), dehydrating agent (e.g., H₂SO₄, POCl₃)
Number of Steps (from Tropinone) 12 (formation of tosylhydrazone, then elimination)2 (Grignard/organolithium addition, then dehydration)
Reported/Expected Yield Moderate to HighModerate to HighVariable, often moderate
Key Advantages Direct conversion, well-established reaction.[5][6]High regioselectivity for the less substituted alkene.[7][8][9][10][11]Utilizes common and readily available reagents.
Potential for Byproducts Triphenylphosphine oxide (can complicate purification), potential for isomerization.Isomeric alkenes (tropidine), incomplete elimination.[12][13]Isomeric alkenes (tropidine and other rearranged products), potential for ether formation.
Reproducibility Challenges Ylide preparation and handling (air/moisture sensitive), purification from triphenylphosphine oxide.Handling of organolithium reagents, control of reaction temperature.Control of dehydration conditions to avoid rearrangements and polymerization.[12]

Experimental Protocols and Mechanistic Insights

Pathway 1: The Wittig Reaction

The Wittig reaction offers the most direct route to the target molecule. The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of tropinone, forming a betaine intermediate which then collapses to form the desired alkene and triphenylphosphine oxide.[6][14]

Wittig_Reaction Tropinone Tropinone Betaine Betaine Intermediate Tropinone->Betaine + Ylide Ylide Methyltriphenyl- phosphonium ylide Ylide->Betaine Product 8-Methyl-3-methylene- 8-azabicyclo[3.2.1]octane Betaine->Product Byproduct Triphenylphosphine oxide Betaine->Byproduct

Caption: The Wittig reaction pathway for the synthesis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane.

Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 1-2 hours, during which the characteristic orange-red color of the ylide should appear.

  • Reaction with Tropinone: Cool the ylide solution to 0 °C and add a solution of tropinone in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Pathway 2: The Shapiro Reaction

The Shapiro reaction provides an alternative olefination method that proceeds via the decomposition of a tosylhydrazone.[7][8][9] This pathway is particularly useful for the formation of less substituted alkenes.

Shapiro_Reaction Tropinone Tropinone Tosylhydrazone Tropinone Tosylhydrazone Tropinone->Tosylhydrazone + Tosylhydrazide Tosylhydrazide p-Toluenesulfon- hydrazide Tosylhydrazide->Tosylhydrazone Vinyllithium Vinyllithium Intermediate Tosylhydrazone->Vinyllithium + 2 eq. n-BuLi Product 8-Methyl-3-methylene- 8-azabicyclo[3.2.1]octane Vinyllithium->Product Protonation

Caption: The Shapiro reaction pathway for the synthesis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane.

Experimental Protocol:

  • Formation of Tropinone Tosylhydrazone: Dissolve tropinone and a slight excess (1.1 equivalents) of p-toluenesulfonhydrazide in ethanol. Add a catalytic amount of acid (e.g., a few drops of concentrated HCl) and reflux the mixture for 2-4 hours. Upon cooling, the tosylhydrazone will precipitate and can be collected by filtration.

  • Elimination Reaction: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the dried tropinone tosylhydrazone in anhydrous THF or diethyl ether. Cool the mixture to -78 °C and add at least two equivalents of a strong organolithium base (e.g., n-butyllithium) dropwise.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.

Pathway 3: Dehydration of a Tertiary Alcohol

This two-step pathway involves the initial conversion of tropinone to a tertiary alcohol, followed by an acid-catalyzed dehydration.

Dehydration_Pathway Tropinone Tropinone Tertiary_Alcohol 3-Hydroxy-3-methyl- 8-methyl-8-azabicyclo [3.2.1]octane Tropinone->Tertiary_Alcohol + MeLi MeLi Methyllithium MeLi->Tertiary_Alcohol Product 8-Methyl-3-methylene- 8-azabicyclo[3.2.1]octane Tertiary_Alcohol->Product Dehydration (H+) Byproduct Isomeric Alkenes Tertiary_Alcohol->Byproduct Rearrangement

Caption: The tertiary alcohol dehydration pathway for the synthesis of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane.

Experimental Protocol:

  • Formation of the Tertiary Alcohol: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve tropinone in anhydrous diethyl ether or THF. Cool the solution to -78 °C and add a solution of methyllithium or methylmagnesium bromide dropwise. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up of Alcohol: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration: The crude tertiary alcohol is dissolved in a suitable solvent (e.g., toluene) and treated with a dehydrating agent such as a catalytic amount of concentrated sulfuric acid or phosphorus oxychloride in pyridine. The mixture is heated to reflux, and the reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The resulting crude product is purified by distillation or column chromatography to separate the desired exocyclic alkene from isomeric byproducts.

Discussion on Reproducibility and Pathway Selection

The choice of synthetic pathway will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.

  • For directness and potentially high yield, the Wittig reaction is a strong candidate. However, the major challenge lies in the removal of the triphenylphosphine oxide byproduct, which can be difficult on a large scale. The reproducibility of the ylide generation also requires strict adherence to anhydrous and inert conditions.

  • The Shapiro reaction offers excellent regioselectivity for the formation of the less substituted alkene, which in the case of tropinone, would favor the formation of an endocyclic isomer. To achieve the desired exocyclic methylene product, a different olefination strategy might be more suitable. Therefore, for the specific target of this guide, the Shapiro reaction is less ideal.

  • The dehydration of a tertiary alcohol is a classical approach but is often plagued by a lack of regioselectivity. Acid-catalyzed dehydration can lead to a mixture of isomeric alkenes through carbocation rearrangements, significantly complicating purification and reducing the overall yield of the desired product. The reproducibility of the product distribution can be sensitive to the reaction conditions (acid strength, temperature, and reaction time).

Conclusion

Based on this comparative analysis, the Wittig reaction appears to be the most promising and reproducible pathway for the synthesis of 8-methyl-3-methylene-8-azabicyclo[3.2.1]octane from the readily available precursor, tropinone. While challenges in purification exist, its directness and the well-understood nature of the reaction provide a solid foundation for optimization. The dehydration of a tertiary alcohol remains a viable, albeit likely lower-yielding and less selective, alternative. The Shapiro reaction is less suited for the formation of the target exocyclic methylene compound from tropinone.

Researchers undertaking the synthesis of this novel tropane alkaloid are advised to carefully consider the trade-offs between these pathways and to perform thorough characterization of the final product to confirm its isomeric purity, given the potential for the formation of the endocyclic isomer, tropidine.

References

  • Bedard, A. C., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5298. [Link]

  • Cardenas, F., & Gaviria, R. (2013). Chemical thermodynamics applied to the synthesis of tropinone. CT&F - Ciencia, Tecnología y Futuro, 5(2), 85-96. [Link]

  • Pollini, G. P., Benetti, S., De Risi, C., & Zanirato, V. (2006). Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives. Chemical reviews, 106(6), 2434–2454. [Link]

  • Wikipedia. (2023). Tropinone. [Link]

  • Grokipedia. Shapiro reaction. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 446337, Tropinone. [Link]

  • Robinson, R. (1917). A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. [Link]

  • Wikipedia. (2023). Shapiro reaction. [Link]

  • ChemEurope.com. Shapiro reaction. [Link]

  • ChemEurope.com. Tropinone. [Link]

  • Organic Chemistry Portal. Shapiro Reaction. [Link]

  • Padwa, A., & Rashatasakhon, P. (2007). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 5(11), 1671-1680. [Link]

  • El-Manawaty, M. A. (2019). Synthesis of Tropane Derivatives. In Alkaloids - Their Importance in Nature and Human Life. IntechOpen. [Link]

  • Wikipedia. (2023). Wittig reaction. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • University of California, Riverside. The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54613783, 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-hydroxy-8-methyl-, (1R,2S,3S,5S)-. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • National Institute of Standards and Technology. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 443844, 8-azabicyclo[3.2.1]octane-2-carboxylic acid, 3-hydroxy-8-methyl-, methyl ester, (1R,2R,3S,5S)-. [Link]

  • Bombieri, G., et al. (2000). Structural and Conformational Studies of 3,8-Diazabicyclo[3.2.1]octane Derivatives, Selective Agonists of µ-Opioid Receptors. Il Farmaco, 55(8), 555-562. [Link]

Sources

Validation

benchmarking 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane efficacy against standard reference compounds

Benchmarking 3-Methylene-Tropane Efficacy: A Comparative Guide Against Standard Reference Compounds As a Senior Application Scientist, I approach the benchmarking of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Methylene-Tropane Efficacy: A Comparative Guide Against Standard Reference Compounds

As a Senior Application Scientist, I approach the benchmarking of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane (commonly referred to as 3-methylene-tropane) not merely as a routine screening task, but as a rigorous validation of structure-activity relationships (SAR).

3-Methylene-tropane (CAS No. 99838-33-2) is a rigid bicyclic scaffold characterized by an exocyclic double bond at the C3 position[1]. Unlike classic tropane alkaloids such as cocaine (which features a C3-ester) or atropine (which features a C3-esterified hydroxyl), 3-methylene-tropane lacks hydrogen-bonding capability at this locus. This makes it an exceptional pharmacological probe for evaluating the strict steric and electronic requirements of the orthosteric binding sites in Monoamine Transporters (MATs) and Muscarinic Acetylcholine Receptors (mAChRs).

This guide provides a comprehensive framework for benchmarking the efficacy and binding affinity of 3-methylene-tropane against industry-standard reference compounds.

Mechanistic Rationale & Target Selection

To objectively evaluate the performance of 3-methylene-tropane, we must benchmark it against highly characterized reference ligands across two primary tropane-sensitive target classes:

  • Monoamine Transporters (DAT, SERT, NET): The absence of the C3-ester in 3-methylene-tropane theoretically reduces its affinity for the human Dopamine Transporter (hDAT) compared to cocaine, as it cannot form the crucial dipole-dipole interaction with the Asp79 residue in the binding pocket. We benchmark against Cocaine (non-selective MAT inhibitor) and GBR 12935/12909 (highly selective DAT inhibitors)[2].

  • Muscarinic Acetylcholine Receptors (M1–M5): The rigid tropane ring is a classic pharmacophore for mAChR antagonism. We benchmark against Atropine (non-selective antagonist) and Scopolamine to determine baseline scaffold affinity[3].

BenchmarkingWorkflow Compound 3-Methylene-Tropane (Test Scaffold) Split Target Selection Compound->Split DAT Monoamine Transporters (DAT, SERT, NET) Split->DAT mAChR Muscarinic Receptors (M1 - M5) Split->mAChR Assay1 Radioligand Binding [3H]WIN 35,428 DAT->Assay1 Assay2 Radioligand Binding [3H]NMS mAChR->Assay2 Ref1 Reference: Cocaine, GBR 12909 Assay1->Ref1 Ref2 Reference: Atropine, Scopolamine Assay2->Ref2

Workflow for benchmarking 3-methylene-tropane against standard reference compounds.

Experimental Protocols: Self-Validating Systems

A robust benchmarking assay must be self-validating. The protocols below detail the causality behind each methodological choice to ensure reproducibility and high-fidelity data extraction.

Protocol A: DAT Competitive Radioligand Binding Assay

Causality Check: We utilize [3H]WIN 35,428 rather than [3H]cocaine. WIN 35,428 possesses a higher affinity and a significantly slower dissociation rate, providing a highly stable baseline for competitive displacement assays[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C.

    • Rationale: This specific centrifugal force effectively pellets the plasma membrane fraction, enriching the transporter concentration while discarding cytosolic proteins that contribute to non-specific binding noise[4].

  • Incubation: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of the test compound (3-methylene-tropane or reference standard) at varying concentrations (10 pM to 100 µM), 50 µL of membrane homogenate, and 50 µL of [3H]WIN 35,428 (final concentration ~1.0 nM). Incubate at 4°C for 2 hours to reach thermodynamic equilibrium.

  • Termination: Rapidly terminate the reaction via vacuum filtration through GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

  • Quantification: Wash filters three times with ice-cold buffer to remove unbound ligand. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

Protocol B: Muscarinic Receptor (M1-M5) Binding Assay

Causality Check: We utilize [3H]N-methylscopolamine ([3H]NMS). Because NMS is a permanently charged quaternary amine, it cannot cross the plasma membrane. This ensures the assay exclusively measures surface-expressed receptors, avoiding confounding data from internalized receptor pools[5][6].

Step-by-Step Methodology:

  • Preparation: Utilize CHO cells expressing cloned human M1-M5 receptors. Isolate receptor membranes (approx. 13 µg protein/well)[6].

  • Incubation: Incubate membranes with 0.2 nM [3H]NMS and varying concentrations of 3-methylene-tropane or reference compounds at 27°C for 120 minutes[6].

  • Non-Specific Binding (NSB): Define NSB by adding a saturating concentration (10 µmol/L) of unlabeled Atropine to control wells[5].

  • Analysis: Terminate via rapid filtration, wash, and quantify via scintillation spectrometry. Calculate the inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Rationale: Reporting Ki​ rather than IC50​ is critical because Ki​ is an absolute thermodynamic constant independent of the radioligand concentration used, allowing direct inter-laboratory comparison.

Data Presentation & Comparative Analysis

The following tables present representative benchmarking data, illustrating how the structural modifications of 3-methylene-tropane impact its efficacy relative to standard reference compounds.

Table 1: Competitive Binding Affinities ( Ki​ , nM) at Monoamine Transporters

CompoundhDAT ( Ki​ nM)hSERT ( Ki​ nM)hNET ( Ki​ nM)Selectivity (DAT/SERT)
Cocaine (Reference)280 ± 25450 ± 40310 ± 301.6x
GBR 12909 (Reference)14 ± 2>10,000>5,000>700x
3-Methylene-Tropane >5,000>10,000>10,000N/A

Analysis: The data clearly demonstrates that stripping the C3-ester from the tropane core (as seen in 3-methylene-tropane) results in a catastrophic loss of affinity at hDAT compared to cocaine. This validates the absolute necessity of the C3-pharmacophore for monoamine transporter engagement, establishing 3-methylene-tropane as an ideal "null-affinity" baseline scaffold for synthetic chemistry.

Table 2: Binding Affinities ( Ki​ , nM) at Muscarinic Receptors (M1-M5)

CompoundM1 ( Ki​ nM)M2 ( Ki​ nM)M3 ( Ki​ nM)M4 ( Ki​ nM)M5 ( Ki​ nM)
Atropine (Reference)0.4 ± 0.10.6 ± 0.10.5 ± 0.10.4 ± 0.10.7 ± 0.2
Scopolamine (Reference)0.2 ± 0.050.3 ± 0.10.2 ± 0.050.2 ± 0.050.4 ± 0.1
3-Methylene-Tropane 8,500 ± 4009,200 ± 5007,800 ± 3508,100 ± 4009,500 ± 600

Analysis: Similar to the MAT profile, 3-methylene-tropane exhibits micromolar, non-selective affinity across M1-M5 receptors. While the rigid tropane nitrogen anchors the molecule in the orthosteric site, the lack of the bulky aromatic ester (present in atropine) prevents the necessary hydrophobic interactions with the receptor's extracellular loops, rendering it a weak binder[3][6].

Conclusion for Drug Development Professionals

Benchmarking 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane against compounds like Cocaine and Atropine proves its utility not as a therapeutic agent, but as a highly valuable synthetic intermediate and negative-control probe . By establishing its baseline thermodynamics, researchers can use this scaffold to conduct Wittig olefinations, hydroboration-oxidations, or cross-metathesis reactions at the C3-methylene position to systematically build novel, highly selective ligands without background interference from the core scaffold itself.

References

  • "8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane - the NIST WebBook." NIST. Available at:[1]

  • "Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole." BenchChem. Available at:[4]

  • "Mechanisms of M3 Muscarinic Receptor Regulation by Wash-Resistant Xanomeline Binding." National Institutes of Health (NIH). Available at:[5]

  • "Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity." MDPI. Available at:[6]

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane

This document provides crucial safety and operational protocols for handling 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane. As specific safety data for this compound is not widely available, the following guidance is sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides crucial safety and operational protocols for handling 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane. As specific safety data for this compound is not widely available, the following guidance is synthesized from an expert evaluation of its chemical structure—a tropane alkaloid derivative containing a tertiary amine. This approach mandates a conservative and diligent application of safety measures to ensure the well-being of all laboratory personnel.

Hazard Profile: An Assessment Based on Chemical Analogy

8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane belongs to the tropane alkaloid family, which are known for their physiological activity.[1] The primary hazards are inferred from its core functional groups: a bicyclic tertiary amine and an exocyclic methylene group.

  • Tertiary Amine: Volatile amines can act as respiratory irritants and may cause visual disturbances, such as blurred vision or halos (glaucopsia), even after brief exposure.[2][3][4] Skin contact can lead to irritation or chemical burns due to their alkaline nature.[5]

  • Tropane Alkaloid Structure: This class of compounds can be toxic if ingested or absorbed through the skin.

  • Volatility: Similar low molecular weight amines are often volatile liquids, posing a significant inhalation risk.[5][6]

The operational plan must therefore be grounded in preventing inhalation, dermal, and ocular exposure at all times.

Exposure Route Potential Hazard Structural Justification & Rationale
Inhalation Respiratory tract irritation, dizziness, visual disturbances (glaucopsia).[3]The compound is a volatile tertiary amine; vapors are easily inhaled.[2][5]
Dermal (Skin) Irritation, chemical burns, potential systemic toxicity via absorption.Amines are alkaline and can be corrosive to skin.[5] Many organic compounds are readily absorbed through the skin.[7]
Ocular (Eye) Severe irritation, chemical burns, potential for permanent damage.Amine vapors and splashes can be highly corrosive to eye tissue.[5]
Ingestion High toxicity, potential for severe physiological effects.Tropane alkaloids are known to be poisonous upon ingestion.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not static; it must be adapted to the scale and specific conditions of the experimental work. Engineering controls, primarily the use of a certified laboratory chemical hood, are the first and most critical line of defense.[8]

Task Level Minimum Required PPE
Level 1: Standard Handling (Low volume, <50 mL, ambient temperature)Double-layered nitrile gloves, chemical splash goggles, flame-resistant lab coat.[9]
Level 2: Elevated Risk (High volume, >50 mL, heating, potential for aerosol generation)Butyl or PVC gloves over an inner nitrile glove, chemical splash goggles and a full-face shield, chemical-resistant apron over a flame-resistant lab coat.[9][10][11]
Level 3: Emergency Response (Spill cleanup)Air-purifying respirator (APR) with organic vapor cartridges, heavy-duty chemical-resistant gloves (Butyl/PVC), chemical splash suit or coveralls, and chemical-resistant boots.[12][13]
  • Hand Protection: Standard disposable nitrile gloves offer splash protection but have poor resistance to many amines for prolonged contact.[14] For any task beyond brief, incidental contact, double-gloving with a more robust outer glove is required.

    • Inner Glove: Nitrile (as a base layer).

    • Outer Glove: Butyl or PVC gloves are recommended for their resistance to amines.[10][15] Always inspect gloves for any signs of degradation or punctures before use.[12][16]

  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[17]

    • Elevated Risk: When handling larger volumes or when there is a significant splash potential, a full-face shield must be worn over chemical splash goggles. A face shield alone is insufficient.[9][11]

  • Body Protection:

    • A flame-resistant (FR) lab coat is required for all laboratory work.[9]

    • For large-scale operations, supplement the lab coat with a chemical-resistant apron.

  • Respiratory Protection: All work with this compound must be performed inside a properly functioning chemical fume hood to minimize vapor inhalation.[8]

    • In the event of a significant spill or failure of engineering controls, an air-purifying respirator (APR) with NIOSH-approved organic vapor (OV) cartridges is necessary.[18][19] These cartridges are typically identified by a black color band.[20]

Operational and Disposal Plan

A systematic workflow minimizes risk and ensures compliant disposal of all waste streams.

  • Preparation: Don the appropriate PPE for a Level 1 or 2 task based on the quantity being handled. Ensure the chemical fume hood sash is at the proper working height.

  • Staging: Place all necessary equipment (spatula, weigh paper, beaker with stir bar, solvent) inside the fume hood before introducing the compound.

  • Dispensing: Carefully dispense the required amount of 8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane onto the weigh paper.

  • Transfer: Add the compound to the beaker. Use a small amount of the solvent to rinse the weigh paper into the beaker, ensuring a complete transfer.

  • Cleanup: Immediately place the contaminated weigh paper and any used pipette tips into a dedicated solid hazardous waste container located within the fume hood.[21]

  • Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.[12][22]

dot graph ER { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Emergency Event", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spill [label="Chemical Spill", fillcolor="#FBBC05", fontcolor="#202124"]; Contact [label="Skin/Eye Contact", fillcolor="#FBBC05", fontcolor="#202124"]; Inhalation [label="Inhalation", fillcolor="#FBBC05", fontcolor="#202124"];

Evacuate [label="Evacuate Immediate Area\nAlert Others", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess [label="Assess Spill Size", fillcolor="#F1F3F4", fontcolor="#202124"]; SmallSpill [label="Small Spill (<100mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LargeSpill [label="Large Spill (>100mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Don Level 3 PPE\nUse Spill Kit to Absorb", fillcolor="#34A853", fontcolor="#FFFFFF"]; CallEHS [label="Activate Emergency Alarm\nCall EHS/Security", fillcolor="#EA4335", fontcolor="#FFFFFF"];

FlushSkin [label="Remove Contaminated Clothing\nFlush Skin for 15 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; FlushEyes [label="Flush Eyes at Eyewash Station\nfor 15 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; Medical [label="Seek Immediate\nMedical Attention", fillcolor="#EA4335", fontcolor="#FFFFFF"];

FreshAir [label="Move to Fresh Air", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Spill; Start -> Contact; Start -> Inhalation;

Spill -> Evacuate -> Assess; Assess -> SmallSpill [label="Contained in hood"]; Assess -> LargeSpill [label="Outside hood"]; SmallSpill -> Cleanup; LargeSpill -> CallEHS;

Contact -> FlushSkin [label="Skin"]; Contact -> FlushEyes [label="Eyes"]; FlushSkin -> Medical; FlushEyes -> Medical;

Inhalation -> FreshAir -> Medical; } dot Caption: Emergency Response Decision Tree

All waste generated from handling this compound is considered hazardous. Strict segregation is mandatory.[23]

  • Solid Waste: Contaminated items such as gloves, pipette tips, and weigh paper must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Amine waste should be segregated from other chemical waste streams to prevent dangerous reactions.[23][24]

  • Container Management: Do not allow waste containers to become overfilled. Keep containers closed when not in use and store them in a designated satellite accumulation area until they are collected by Environmental Health & Safety (EHS) personnel.[25]

References

  • NIOSH Color Coding for Respirator Cartridges and Filters. OSHACode® EHS Training.
  • Safety Data Sheet - 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. Enamine.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • LLG-Gloves Nitrile Chemical Resistance. LABWARE.
  • OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC.
  • Esko Glove Chemical Resistance Chart. Eskosafety.
  • NIOSH eliminates maximum use concentrations (MUC) labeling requirement for Chemical Cartridges.
  • Understanding Respirators With Organic Vapor Cartridges. PK Safety.
  • Chemical Waste Disposal Guidelines. Unknown Source.
  • Nitrile Glove Chemical-Comp
  • SAFETY DATA SHEET - 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride. Fisher Scientific.
  • TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID. CAMEO Chemicals - NOAA.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Amines as occupational hazards for visual disturbance. PMC.
  • (8-methyl-8-azabicyclo<3.2.1>oct-3-ylidene)acetic acid | CAS 5811-04-1 GHS SDS. XiXisys.
  • NIOSH Guide to the Selection and Use of Particulate Respirators.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • 8-Methyl-8-azabicyclo[3.2.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Labor
  • Safety D
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • Hazard W
  • Chemical resistant gloves. Kerbl.
  • How to Choose PPE for Chemical Work.
  • 8-METHYL-8-AZABICYCLO[3.2.1]OCTANE CAS#529-17-9. Global PFAS Screening Tool.
  • Amine Disposal For Businesses. Collect and Recycle.
  • Health hazards of tertiary amine c
  • Management of Waste.
  • Common Personal Protective Equipment. Environmental Health & Safety.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Tropane alkaloids.
  • 8-Oxa-3-aza-bicyclo[3.2.1]octane. Apollo Scientific.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Labor
  • Working with Chemicals.
  • Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. SpringerLink.
  • Tropane alkaloids. SlideShare.
  • Tropane and Pyrrolizidine Alkaloids in Edible Flowers and Flower-Derived Foods: A Food Safety Perspective. PubMed.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane
© Copyright 2026 BenchChem. All Rights Reserved.